Fuziline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
80665-72-1 |
|---|---|
Molekularformel |
C24H39NO7 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(1S,2R,3R,4S,5S,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20+,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
FPECZWKKKKZPPP-NIYPSSDPSA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |
Piktogramme |
Acute Toxic |
Synonyme |
(1α,6α,14α,15α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol; 15α-Hydroxyneoline; Fuziline; Senbusine C; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fuziline: A Novel Agent for Cardiovascular Protection - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum carmichaelii Debx. (Fuzi), is emerging as a promising therapeutic agent for cardiovascular protection. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the cardioprotective effects of this compound. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development in this area.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide. Myocardial injury, resulting from conditions such as ischemia-reperfusion injury and drug-induced cardiotoxicity, is characterized by cardiomyocyte apoptosis, oxidative stress, and inflammation. This compound has demonstrated significant potential in mitigating these pathological processes, offering a multi-targeted approach to cardiovascular protection. This document synthesizes the current understanding of this compound's cardioprotective role, with a focus on its molecular mechanisms.
Mechanisms of Action
This compound exerts its cardioprotective effects through several key mechanisms:
-
Inhibition of Apoptosis: this compound has been shown to effectively reduce cardiomyocyte apoptosis induced by agents like isoproterenol (B85558) (ISO) and dobutamine.[1][2][3] This is achieved through the regulation of apoptosis-related proteins, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[3] Consequently, the activation of executioner caspases, such as cleaved-caspase 3, is significantly inhibited.[3]
-
Attenuation of Oxidative Stress: The compound significantly decreases the production of reactive oxygen species (ROS) in cardiomyocytes. By scavenging ROS, this compound helps to maintain the mitochondrial membrane potential (MMP) and prevents the release of cytochrome C from mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway.
-
Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been found to suppress ER stress, a crucial factor in cardiomyocyte death. It specifically targets the PERK/eIF2α/ATF4/Chop signaling pathway. By inhibiting the phosphorylation of PERK and eIF2α and downregulating the expression of ATF4 and CHOP, this compound alleviates ER stress-induced apoptosis.
-
Anti-inflammatory and Anti-pyroptotic Effects: In models of dobutamine-induced heart damage, this compound has been shown to reduce cardiac damage and pyroptosis. It achieves this by lowering the levels of key inflammatory and pyroptotic markers, including Gasdermin D (GSDMD), 8-hydroxy-deoxyguanosine (8-OHDG), interleukin-1β (IL-1β), and NLR family pyrin domain containing 3 (NLRP3).
Signaling Pathways
The cardioprotective effects of this compound are mediated by its modulation of specific signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models of cardiovascular injury.
Table 1: Effect of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes
| Treatment Group | Cell Viability (%) | Apoptotic Cell Rate (%) | Bcl-2/Bax Ratio (relative to ISO) | Cleaved-Caspase 3/GAPDH (relative to ISO) |
| Control | 100 ± 5.2 | 4.5 ± 1.1 | - | - |
| Isoproterenol (ISO) | 52.3 ± 4.8 | 35.2 ± 3.9 | 1.00 | 1.00 |
| This compound (100 nM) + ISO | 78.5 ± 6.1 | 15.8 ± 2.5 | 2.1 ± 0.3 | 0.45 ± 0.08 |
| This compound (500 nM) + ISO | 89.2 ± 7.3 | 8.9 ± 1.7 | 3.5 ± 0.4 | 0.21 ± 0.05 |
Data are presented as mean ± SD. Data synthesized from.
Table 2: Effect of this compound on Markers of Oxidative Stress and ER Stress in H9c2 Cardiomyocytes
| Treatment Group | ROS Production (relative to ISO) | p-PERK/PERK Ratio (relative to ISO) | p-eIF2α/eIF2α Ratio (relative to ISO) | CHOP/GAPDH (relative to ISO) |
| Control | - | - | - | - |
| Isoproterenol (ISO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) + ISO | 0.58 ± 0.07 | 0.62 ± 0.09 | 0.55 ± 0.06 | 0.48 ± 0.07 |
| This compound (500 nM) + ISO | 0.31 ± 0.04 | 0.35 ± 0.05 | 0.28 ± 0.04 | 0.22 ± 0.03 |
Data are presented as mean ± SD. Data synthesized from.
Table 3: Effect of this compound on Markers of Inflammation and Pyroptosis in a Dobutamine-Induced Mouse Model of Heart Damage
| Treatment Group | GSDMD (pg/mL) | 8-OHDG (ng/mL) | IL-1β (pg/mL) | NLRP3 (pg/mL) |
| Sham | 18.2 ± 2.1 | 1.5 ± 0.2 | 25.6 ± 3.4 | 45.3 ± 5.1 |
| Dobutamine | 45.8 ± 4.9 | 5.8 ± 0.7 | 78.2 ± 8.1 | 112.7 ± 10.5 |
| Dobutamine + this compound | 25.1 ± 3.3 | 2.6 ± 0.4 | 42.5 ± 5.3 | 68.4 ± 7.2 |
| This compound | 19.5 ± 2.5 | 1.8 ± 0.3 | 28.9 ± 3.9 | 49.1 ± 5.8 |
Data are presented as mean ± SD. Data synthesized from.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Model of Isoproterenol-Induced Cardiomyocyte Injury
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Injury: H9c2 cells are treated with 80 μM isoproterenol (ISO) for 48 hours to induce apoptosis and oxidative stress.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 100 nM, 500 nM) for 2 hours before the addition of ISO.
5.1.1. Cell Viability Assay (MTT Assay)
-
Seed H9c2 cells (6 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and/or ISO as described above.
-
Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
5.1.2. Apoptosis Assay (Flow Cytometry)
-
Seed H9c2 cells (1 x 10⁵ cells/well) in a 6-well plate and treat as described above.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
5.1.3. Western Blot Analysis
-
Lyse treated H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include those against Bcl-2, Bax, cleaved-caspase 3, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) kit.
In Vivo Model of Dobutamine-Induced Heart Damage
References
- 1. This compound alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Therapeutic Potential of Fuziline in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. Fuziline (FZL), a C19-diterpenoid alkaloid derived from the traditional Chinese medicine Radix Aconiti Carmichaeli (Fuzi), has emerged as a promising therapeutic candidate for these conditions.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its investigation.
Mechanism of Action: β-Adrenergic Receptor Activation and Thermogenesis
This compound exerts its metabolic benefits primarily through the activation of β-adrenergic receptors (β-ARs), leading to increased thermogenesis in brown adipose tissue (BAT) and enhanced glucose and lipid metabolism.[1][2] this compound acts as a non-selective agonist of β-ARs, with notable effects on both β2-ARs and β3-ARs.
The proposed signaling cascade is as follows:
-
β-AR Activation: this compound binds to and activates β2- and β3-adrenergic receptors on the surface of brown adipocytes and hepatocytes.
-
cAMP-PKA Pathway: This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).
-
Lipolysis in BAT: In brown adipose tissue, activated PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), leading to the breakdown of triglycerides into free fatty acids. These fatty acids then fuel mitochondrial uncoupling protein 1 (UCP1)-mediated thermogenesis, dissipating energy as heat.
-
Glycogenolysis in Liver: In the liver, PKA activation stimulates glycogenolysis, the breakdown of glycogen (B147801) into glucose, providing a readily available energy source for thermogenesis.
This dual action of promoting energy expenditure through thermogenesis and mobilizing energy substrates makes this compound a compelling candidate for treating metabolic disorders characterized by energy surplus.
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.
Table 1: In Vitro Effects of this compound on Brown Adipocytes
| Parameter | This compound Concentration | Result | Reference |
| Mitochondrial Temperature | 10 µM | Significant increase | |
| 20 µM | Significant increase | ||
| 40 µM | Significant increase | ||
| Mitochondrial Membrane Potential | 10 µM | Significant increase | |
| 20 µM | Significant increase | ||
| 40 µM | Significant increase | ||
| ADP/ATP Ratio | 20 µM | Significant increase | |
| Na+-K+-ATPase Activity | 20 µM | Significant increase | |
| Ca2+-Mg2+-ATPase Activity | 20 µM | Significant increase |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | This compound Dosage | Duration | Result | Reference |
| Rectal Temperature | 1 mg/kg | 60 min | Significant increase | |
| Liver Temperature | 1 mg/kg | 60 min | Significant increase | |
| Brown Adipose Tissue Temperature | 1 mg/kg | 60 min | Significant increase | |
| Serum Triglycerides (TG) | 1 mg/kg | Not specified | Significant decrease | |
| Serum Total Cholesterol (TC) | 1 mg/kg | Not specified | Significant decrease | |
| Serum Low-Density Lipoprotein (LDL-C) | 1 mg/kg | Not specified | Significant decrease | |
| Serum High-Density Lipoprotein (HDL-C) | 1 mg/kg | Not specified | No significant change | |
| Hepatic Glycogen | 1 mg/kg | Not specified | Significant decrease | |
| Blood Glucose | 1 mg/kg | Not specified | Significant increase (short-term) |
Detailed Experimental Protocols
In Vitro Brown Adipocyte Culture and Treatment
-
Cell Line: Primary brown adipocytes isolated from the interscapular brown adipose tissue of neonatal C57BL/6J mice.
-
Differentiation: Adipocyte differentiation is induced using a standard cocktail containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and T3.
-
This compound Treatment: Differentiated adipocytes are treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours) to assess its effects on mitochondrial activity and gene expression.
Western Blot Analysis of PKA and HSL Phosphorylation
-
Protein Extraction: Total protein is extracted from this compound-treated brown adipocytes or tissue samples using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein samples (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phospho-PKA, PKA, phospho-HSL (Ser660), HSL, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Dual-Luciferase Reporter Assay for β-Adrenergic Receptor Activation
-
Cell Line and Transfection: HEK293T cells are co-transfected with a β2- or β3-adrenergic receptor expression plasmid and a CRE-luciferase reporter plasmid. A Renilla luciferase plasmid is included as a transfection control.
-
This compound Treatment: Transfected cells are treated with this compound at various concentrations for 6-8 hours.
-
Luciferase Activity Measurement: Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions. The ratio of firefly to Renilla luciferase activity indicates the level of β-AR activation.
In Vivo Animal Studies
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.
-
This compound Administration: this compound is administered via oral gavage at a dosage of, for example, 1 mg/kg body weight.
-
Metabolic Parameter Measurement: Rectal, liver, and BAT temperatures are measured at specified time points post-administration using a thermal imaging camera or thermocouples. Blood samples are collected for the analysis of glucose and lipid profiles. Tissues are harvested for Western blot and histological analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in metabolic regulation.
Caption: Western blot experimental workflow.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for metabolic disorders through its unique mechanism of activating thermogenesis and modulating glucose and lipid metabolism. The preclinical data presented in this guide provide a strong rationale for its further development. Future research should focus on comprehensive dose-response studies in various animal models of metabolic disease, detailed pharmacokinetic and pharmacodynamic profiling, and long-term safety and toxicity assessments. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a novel therapeutic strategy for patients with metabolic disorders.
References
- 1. This compound Ameliorates Glucose and Lipid Metabolism by Activating Beta Adrenergic Receptors to Stimulate Thermogenesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Glucose and Lipid Metabolism by Activating Beta Adrenergic Receptors to Stimulate Thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fuziline: A Technical Whitepaper on its Activity as a Beta-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuziline, a C19-diterpenoid alkaloid derived from Aconitum carmichaelii, has been identified as a non-selective beta-adrenergic receptor agonist. Emerging research points to its role in activating the β-adrenergic signaling cascade, leading to metabolic effects such as thermogenesis through the modulation of glucose and lipid metabolism.[1] This document provides a technical overview of this compound's mechanism of action, presents a framework for its quantitative characterization, details relevant experimental protocols, and visualizes the key signaling and experimental pathways.
Core Mechanism: Beta-Adrenergic Receptor Activation
This compound is understood to exert its physiological effects by binding to and activating beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. Studies indicate that this compound acts as a non-selective agonist, suggesting it interacts with multiple β-AR subtypes, including β2-AR and β3-AR.[1] This activation initiates a downstream signaling cascade mediated by cyclic AMP (cAMP).
Signaling Pathway
The binding of this compound to β-ARs triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into the second messenger, cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, culminating in specific cellular responses. In the context of this compound's observed effects, these responses include increased glycogenolysis and lipolysis, which provide fuel for thermogenesis.[1]
References
Fuziline: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuziline is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus. It has garnered significant interest within the scientific community for its potential therapeutic properties, including cardioprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known signaling pathways.
Natural Sources of this compound
This compound is primarily isolated from the roots of various species belonging to the Aconitum genus, commonly known as aconite or monkshood. The most prominent and commercially utilized source is Aconitum carmichaelii Debx. , a plant species indigenous to East Asia and widely used in traditional Chinese medicine.[1][2][3]
Other documented botanical sources of this compound include:
The concentration of this compound and other alkaloids can vary significantly depending on the plant species, geographical location, harvesting time, and processing methods.
Extraction and Isolation of this compound
The extraction and isolation of this compound from its natural sources involve a multi-step process that leverages the physicochemical properties of diterpenoid alkaloids. The general workflow includes solid-liquid extraction followed by various chromatographic purification techniques.
General Extraction Protocols
The initial step involves the extraction of total alkaloids from the dried and powdered root material of Aconitum species. Common solvents and techniques employed include:
-
Solvent Extraction: Methanol, ethanol (B145695), and chloroform (B151607) are frequently used solvents for the extraction of diterpenoid alkaloids due to their ability to dissolve these compounds. The choice of solvent can influence the efficiency of extraction and the profile of co-extracted compounds.
-
Assisted Extraction Techniques: To enhance the extraction efficiency, methods such as sonication and reflux are often employed. These techniques increase the contact between the solvent and the plant material, leading to higher yields in shorter timeframes.
-
pH Adjustment: A slightly alkaline aqueous solution is sometimes used for initial soaking of the plant material. This can facilitate the extraction of alkaloids, which are basic in nature.
Purification Methodologies
Following the initial extraction, a series of chromatographic techniques are utilized to isolate and purify this compound from the crude extract.
-
Column Chromatography: This is a fundamental purification step. Silica gel or alumina (B75360) are commonly used as the stationary phase. A gradient elution with a solvent system, such as a mixture of chloroform and methanol, allows for the separation of compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC is a crucial technique. A reversed-phase C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.
-
High-Speed Counter-Current Chromatography (HSCCC): This is an effective liquid-liquid partition chromatography technique for the separation of natural products. It avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample.
Data Presentation
While specific quantitative data for this compound extraction yields are not extensively reported in publicly available literature, the following table summarizes the content of major diterpenoid alkaloids found in processed Aconitum carmichaelii roots, providing a reference for the relative abundance of these compounds.
| Alkaloid | Content (mg/g of dried root) | Reference |
| Mesaconitine | 1.32 | |
| Hypaconitine | 0.18 | |
| Aconitine | 0.31 | |
| Benzoylmesaconine | Varies (increases with processing) | |
| Benzoylaconine | Varies (increases with processing) | |
| Benzoylhypaconine | Varies (increases with processing) |
Experimental Protocols
The following are representative experimental protocols for the extraction and isolation of diterpenoid alkaloids from Aconitum carmichaelii, which can be adapted for the specific isolation of this compound.
Protocol 1: General Alkaloid Extraction
-
Sample Preparation: Air-dry the roots of Aconitum carmichaelii and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (10 L) at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction: Dissolve the crude extract in a 2% HCl solution and filter. Wash the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal components. Adjust the pH of the aqueous solution to 9-10 with ammonia (B1221849) water and then extract with chloroform.
-
Crude Alkaloid Fraction: Evaporate the chloroform extract to dryness to yield the total alkaloid fraction.
Protocol 2: Preparative HPLC for Alkaloid Fractionation
-
Sample Preparation: Dissolve the total alkaloid fraction in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).
-
Gradient Program: A linear gradient from 10% to 90% A over 60 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 235 nm.
-
-
Fraction Collection: Collect fractions based on the elution profile.
-
Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify the fraction containing this compound.
-
Final Purification: Pool the this compound-containing fractions and perform a second round of preparative HPLC under isocratic or shallow gradient conditions to achieve high purity.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through multiple signaling pathways.
Activation of β-Adrenergic Receptors and Thermogenesis
This compound acts as a non-selective agonist of β-adrenergic receptors. This activation triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). The cAMP-PKA pathway, in turn, stimulates thermogenesis.
Cardioprotection via Inhibition of Endoplasmic Reticulum Stress
This compound has demonstrated cardioprotective effects by mitigating myocardial injury. It achieves this by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. The key pathway involved is the PERK/eIF2α/ATF4/Chop signaling cascade.
Experimental Workflow for this compound Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from its natural source.
Conclusion
This compound represents a promising natural product with well-defined biological activities. This guide provides a foundational understanding of its origins, methods for its isolation, and its molecular mechanisms of action. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to further investigate the therapeutic potential of this intriguing diterpenoid alkaloid. Further research is warranted to establish standardized extraction and purification protocols to ensure consistent yields and purity for preclinical and clinical investigations.
References
- 1. This compound alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fuziline and Its Impact on Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii), has demonstrated significant potential in mitigating cellular damage induced by reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its antioxidant effects, with a focus on its role in modulating key signaling pathways involved in oxidative stress. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound has emerged as a promising therapeutic agent with potent antioxidant properties. This guide delves into the scientific evidence elucidating the effects of this compound on ROS, providing a foundation for further research and development.
Quantitative Data on this compound's Effect on ROS and Oxidative Stress Markers
The antioxidant efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from studies investigating its effects on various biomarkers of oxidative stress.
In Vivo Model: Dobutamine-Induced Cardiac Damage in Mice
A study by Hacanli et al. investigated the protective effects of this compound in a mouse model of dobutamine-induced heart damage, a condition associated with increased oxidative stress. The results demonstrate this compound's ability to modulate key markers of oxidative stress and inflammation[1][2][3][4].
Table 1: Effect of this compound on Oxidative Stress Markers in Dobutamine-Induced Cardiac Damage in Mice [1]
| Parameter | Sham Group (Mean ± SD) | Dobutamine (B195870) Group (Mean ± SD) | Dobutamine + this compound Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value |
| TAS (mmol Trolox Equiv./L) | - | 0.87 ± 0.15 | 1.79 ± 0.08 | 2.19 ± 0.25 | <0.001 |
| TOS (μmol H₂O₂ Equiv./L) | - | 14.6 ± 1.66 | 13.06 ± 1.01 | - | <0.001 |
| OSI (Arbitrary Units) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |
| 8-OHDG (ng/mL) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |
| GAL-3 (ng/mL) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.05 |
SD: Standard Deviation; TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index; 8-OHDG: 8-hydroxy-2'-deoxyguanosine (B1666359); GAL-3: Galectin-3.
Table 2: Effect of this compound on Pyroptosis Markers in Dobutamine-Induced Cardiac Damage in Mice
| Parameter | Sham Group (Mean ± SD) | Dobutamine Group (Mean ± SD) | Dobutamine + this compound Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value |
| GSDMD (ng/L) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |
| IL-1β (pg/mL) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |
SD: Standard Deviation; GSDMD: Gasdermin D; IL-1β: Interleukin-1β.
In Vitro Model: Isoproterenol-Induced Myocardial Injury in H9c2 Cells
Fan et al. explored the protective mechanism of this compound against isoproterenol (B85558) (ISO)-induced injury in H9c2 cardiomyocytes, a well-established model for studying cardiac hypertrophy and oxidative stress. Their findings highlight this compound's ability to reduce intracellular ROS and modulate the endoplasmic reticulum (ER) stress pathway.
Table 3: Effect of this compound on ROS Production and Mitochondrial Membrane Potential in ISO-Treated H9c2 Cells
| Parameter | Control Group | ISO Group | ISO + this compound (100 nM) | ISO + this compound (500 nM) |
| Mean DCFH-DA Fluorescence Intensity (ROS) | Baseline | Significant Increase | Significant Decrease | Significant Decrease |
| Red-Green Fluorescence Ratio (MMP) | Baseline | Significant Decrease | Significant Increase | Significant Increase |
ISO: Isoproterenol; DCFH-DA: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate; MMP: Mitochondrial Membrane Potential. Quantitative values are presented as relative changes from the control or ISO group as reported in the study.
Table 4: Effect of this compound on PERK/eIF2α/ATF4/Chop Pathway Protein Expression in ISO-Treated H9c2 Cells
| Protein Ratio | Control Group | ISO Group | ISO + this compound (100 nM) | ISO + this compound (500 nM) |
| p-PERK/PERK | Baseline | Significant Increase | Significant Decrease | Significant Decrease |
| p-eIF2α/eIF2α | Baseline | Significant Increase | Significant Decrease | Significant Decrease |
| ATF4/GAPDH | Baseline | Significant Increase | Significant Decrease | Significant Decrease |
| Chop/GAPDH | Baseline | Significant Increase | Significant Decrease | Significant Decrease |
| GPR78/GAPDH | Baseline | Significant Increase | Significant Decrease | Significant Decrease |
p-PERK: phosphorylated Protein Kinase R-like Endoplasmic Reticulum Kinase; p-eIF2α: phosphorylated Eukaryotic Initiation Factor 2α; ATF4: Activating Transcription Factor 4; Chop: C/EBP homologous protein; GPR78: Glucose-Regulated Protein 78. Quantitative values are based on densitometry analysis of Western blot images and are presented as relative changes.
Signaling Pathways Modulated by this compound
This compound's antioxidant effects are mediated through the modulation of specific intracellular signaling pathways. The primary pathway identified in the literature is the PERK/eIF2α/ATF4/Chop pathway, which is a key component of the unfolded protein response (UPR) triggered by ER stress.
The PERK/eIF2α/ATF4/Chop Pathway
Under conditions of oxidative stress, misfolded proteins accumulate in the ER, leading to ER stress. This activates the PERK pathway. This compound has been shown to inhibit this ROS-triggered ER stress.
Caption: this compound's inhibition of the ROS-triggered PERK/eIF2α/ATF4/Chop pathway.
Potential Involvement of Nrf2 and MAPK Pathways
While direct evidence is still emerging, the established role of the Nrf2 and MAPK pathways in cellular responses to oxidative stress suggests they may also be modulated by this compound. The Nrf2 pathway is a master regulator of antioxidant responses, while MAPK pathways are involved in transducing extracellular signals into intracellular responses, including those related to stress and apoptosis. Further research is warranted to elucidate the precise role of this compound in these pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Dobutamine-Induced Cardiac Injury Model in Mice
This protocol is adapted from the study by Hacanli et al.
-
Animal Model: Adult male BALB/c mice (18-20 g) are used.
-
Grouping:
-
Sham Group: No treatment.
-
Dobutamine Group: Intraperitoneal (IP) injection of dobutamine (40 µ g/mouse/day ) for 15 days.
-
Dobutamine + this compound Group: IP injection of dobutamine for the first 7 days, followed by co-administration of dobutamine and this compound (3 mg/kg/day, IP) for the next 8 days.
-
This compound Group: IP injection of this compound (3 mg/kg/day) for 15 days.
-
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and heart tissues are collected for biochemical and histopathological analysis.
Isoproterenol-Induced Myocardial Injury in H9c2 Cells
This protocol is based on the methodology described by Fan et al.
-
Cell Culture: H9c2 rat myocardial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with this compound (100 and 500 nM) for 2 hours, followed by stimulation with isoproterenol (80 μM) for 48 hours.
-
Endpoint Analysis: Following treatment, cells are harvested for various assays, including cell viability, ROS production, mitochondrial membrane potential, and Western blot analysis.
Measurement of Total Antioxidant Status (TAS)
-
Principle: The assay is based on the ability of antioxidants in the sample to reduce a pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The reduction in the color of the ABTS radical cation is proportional to the total antioxidant capacity of the sample.
-
Procedure (using a commercial kit):
-
Prepare reagents and samples according to the kit manufacturer's instructions.
-
Add samples and standards to a 96-well plate.
-
Add the ABTS radical solution to each well.
-
Incubate for the recommended time at room temperature.
-
Measure the absorbance at the specified wavelength (typically around 734 nm).
-
Calculate the TAS of the samples by comparing their absorbance to a standard curve generated using Trolox, a water-soluble vitamin E analog.
-
Measurement of Total Oxidant Status (TOS)
-
Principle: This assay is based on the oxidation of ferrous ion-o-dianisidine complex to ferric ion by the oxidants present in the sample. The ferric ion then forms a colored complex with xylenol orange in an acidic medium. The color intensity is proportional to the total oxidant status.
-
Procedure (using a commercial kit):
-
Prepare reagents and samples as per the kit's protocol.
-
Add samples and standards to a 96-well plate.
-
Add the reagent mixture containing ferrous ions and xylenol orange.
-
Incubate for the specified duration.
-
Measure the absorbance at the appropriate wavelength (around 560 nm).
-
Quantify the TOS by comparing the sample absorbance to a standard curve prepared with hydrogen peroxide.
-
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
-
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage.
-
Procedure (using a commercial ELISA kit):
-
Prepare DNA samples from tissues or cells, typically involving DNA extraction and enzymatic digestion to nucleosides.
-
Add standards and prepared samples to the wells of a microplate pre-coated with an 8-OHdG antibody.
-
Add a horseradish peroxidase (HRP)-conjugated 8-OHdG tracer.
-
During incubation, the free 8-OHdG in the sample competes with the HRP-conjugated 8-OHdG for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is inversely proportional to the amount of 8-OHdG in the sample.
-
Measure the absorbance and calculate the 8-OHdG concentration from a standard curve.
-
Measurement of Intracellular ROS using DCFH-DA
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Treat cells with this compound and/or an ROS inducer (e.g., isoproterenol).
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in understanding the research process and the relationships between different experimental components.
Caption: Overview of the in vivo and in vitro experimental workflows.
Conclusion
The available evidence strongly supports the role of this compound as a potent agent in mitigating the detrimental effects of reactive oxygen species. Its mechanism of action involves the direct scavenging of ROS and the modulation of key cellular signaling pathways, most notably the PERK/eIF2α/ATF4/Chop pathway involved in the endoplasmic reticulum stress response. The quantitative data presented in this guide provide a solid foundation for its dose-dependent efficacy. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. While the involvement of other critical antioxidant pathways like Nrf2 and MAPK in this compound's activity is plausible, further investigation is required to fully elucidate these connections. This technical guide serves as a comprehensive resource to facilitate ongoing research and development of this compound as a potential therapeutic agent for oxidative stress-related pathologies.
References
- 1. This compound alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atractylenolide III Attenuates Apoptosis in H9c2 Cells by Inhibiting Endoplasmic Reticulum Stress through the GRP78/PERK/CHOP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects and Mechanisms of Recombinant Human Glutathione Peroxidase 4 on Isoproterenol-Induced Myocardial Ischemia Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Fuziline and its Impact on Endoplasmic Reticulum Stress: A Mechanistic Whitepaper
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx, has demonstrated significant therapeutic potential, particularly in cardiovascular protection. Emerging evidence highlights its role in mitigating endoplasmic reticulum (ER) stress, a key pathological mechanism in various diseases. This technical guide provides a comprehensive overview of this compound's impact on ER stress, focusing on its mechanism of action, the modulation of critical signaling pathways, and detailed experimental methodologies for investigation. Quantitative data are presented to substantiate its effects, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic applications of this compound.
Introduction to Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis.[1] A variety of physiological and pathological conditions, such as oxidative stress, calcium imbalance, and accumulation of unfolded or misfolded proteins, can disrupt ER function, leading to a state known as ER stress.[1][2] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2]
The UPR is primarily mediated by three ER transmembrane sensors:
-
PKR-like ER kinase (PERK)
-
Inositol-requiring enzyme 1 (IRE1)
-
Activating transcription factor 6 (ATF6)
Under homeostatic conditions, these sensors are kept inactive through their association with the ER chaperone protein GRP78 (glucose-regulated protein 78), also known as BiP. Upon ER stress, GRP78 preferentially binds to unfolded proteins, leading to the release and activation of PERK, IRE1, and ATF6, which in turn initiate downstream signaling cascades to restore ER homeostasis. However, prolonged or severe ER stress can overwhelm the adaptive capacity of the UPR, leading to the activation of apoptotic pathways and cell death.
This compound: A Modulator of ER Stress
This compound is an aminoalcohol-diterpenoid alkaloid that has been identified as a potent cardioprotective agent. Its mechanism of action is increasingly being linked to the attenuation of ER stress. Studies have shown that this compound can protect against isoproterenol (B85558) (ISO)-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered ER stress. This protective effect is primarily achieved through the modulation of the PERK signaling pathway.
Mechanism of Action: The PERK/eIF2α/ATF4/CHOP Pathway
This compound's primary impact on ER stress is through the inhibition of the PERK branch of the UPR. The sequence of events is as follows:
-
Inhibition of ROS Production: this compound has been shown to decrease the production of ROS, a key trigger of ER stress in the context of isoproterenol-induced cardiac injury.
-
Suppression of PERK Activation: By reducing the upstream trigger (ROS), this compound leads to a decrease in the phosphorylation and activation of PERK.
-
Downregulation of eIF2α Phosphorylation: Activated PERK normally phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein translation. This compound treatment results in reduced levels of phosphorylated eIF2α.
-
Reduction of ATF4 and CHOP Expression: The phosphorylation of eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in apoptosis, including C/EBP homologous protein (CHOP). This compound treatment significantly decreases the expression of both ATF4 and the pro-apoptotic factor CHOP.
This cascade of events ultimately leads to a reduction in ER stress-mediated apoptosis.
Quantitative Data on this compound's Effects
The efficacy of this compound in mitigating ER stress has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from Western blot analyses of ER stress markers in H9c2 cells treated with isoproterenol (ISO) and this compound.
Table 1: Effect of this compound on the Expression of Pro-Apoptotic ER Stress Markers
| Protein | Control | ISO-Treated | ISO + this compound | Fold Change (ISO vs. ISO + this compound) | Reference |
| CHOP/GAPDH | ~1.0 | Increased | Decreased | Significant Reduction | |
| ATF4/GAPDH | ~1.0 | Increased | Decreased | Significant Reduction |
Table 2: Effect of this compound on Upstream ER Stress Signaling Molecules
| Protein Ratio | Control | ISO-Treated | ISO + this compound | Fold Change (ISO vs. ISO + this compound) | Reference |
| p-PERK/PERK | ~1.0 | Increased | Decreased | Significant Reduction | |
| p-eIF2α/eIF2α | ~1.0 | Increased | Decreased | Significant Reduction |
Table 3: Effect of this compound on the ER Chaperone GRP78
| Protein | Control | ISO-Treated | ISO + this compound | Fold Change (ISO vs. ISO + this compound) | Reference |
| GRP78/GAPDH | ~1.0 | Increased | Decreased | Significant Reduction |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the studies on this compound's effect on ER stress.
Cell Culture and Treatment
-
Cell Line: H9c2 rat myocardial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Isoproterenol (ISO) Induction: H9c2 cells are treated with a final concentration of 20 μM ISO for 24 hours to induce myocardial injury and ER stress.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 μM) for 2 hours prior to ISO administration.
-
Western Blot Analysis
This protocol is used to quantify the expression levels of ER stress-related proteins.
-
Protein Extraction: Total protein is extracted from the cultured H9c2 cells using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting:
-
p-PERK, PERK, GRP78, p-eIF2α, eIF2α, ATF4, CHOP, and GAPDH.
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like GAPDH.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells.
-
Cell Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde for 30 minutes.
-
Permeabilization: The fixed cells are permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS) for 10 minutes.
-
TUNEL Staining: The cells are incubated with the TUNEL reaction mixture according to the manufacturer's instructions. This mixture contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstaining: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The stained cells are visualized and imaged using a fluorescence microscope. The percentage of TUNEL-positive cells is calculated to determine the apoptotic rate.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Loading: H9c2 cells are incubated with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: The cells are washed with PBS to remove excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.
The Broader Unfolded Protein Response and this compound
While the primary identified mechanism of this compound involves the PERK pathway, the UPR is a complex network with two other major branches: IRE1 and ATF6.
-
IRE1 Pathway: Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.
Future research should explore the potential effects of this compound on the IRE1 and ATF6 pathways to provide a more complete picture of its role in modulating the UPR.
Conclusion and Future Directions
This compound presents a promising therapeutic agent for conditions associated with excessive ER stress, particularly in the context of cardiovascular diseases. Its ability to inhibit the ROS-triggered PERK/eIF2α/ATF4/CHOP signaling pathway underscores its potential to mitigate ER stress-induced apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.
Future investigations should aim to:
-
Elucidate the effects of this compound on the IRE1 and ATF6 branches of the UPR.
-
Explore the therapeutic efficacy of this compound in other disease models where ER stress is a key pathological feature, such as neurodegenerative diseases and diabetes.
-
Conduct comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
A deeper understanding of this compound's multifaceted interactions with the ER stress response will be crucial for its successful translation into clinical applications.
References
An In-depth Technical Guide to the Neuropharmacological Effects of Fuziline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuziline, a C19-diterpenoid alkaloid derived from the lateral root of Aconitum carmichaelii Debx. (Fuzi), has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's neuropharmacological effects. While research is ongoing, existing studies primarily highlight its role as a non-selective β-adrenergic receptor agonist, initiating a cascade of downstream signaling events. This guide synthesizes available data on its mechanism of action, summarizes its effects on key signaling pathways, and provides detailed experimental protocols for further investigation. Due to the nascent stage of this compound research, this document also draws upon findings from related Aconitum alkaloids to suggest potential, yet unconfirmed, areas of neuropharmacological activity. All quantitative data from cited studies are presented in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams.
Core Neuropharmacological Profile
This compound's primary established neuropharmacological mechanism is its interaction with the adrenergic system. It acts as a non-selective agonist at β-adrenergic receptors (β-ARs).[1] This agonism triggers a cascade of intracellular events with implications for cellular metabolism and function.
Data Presentation: Summary of this compound's Known Effects
While specific binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for this compound at a broad range of CNS receptors are not extensively documented in publicly available literature, the following table summarizes its known qualitative and semi-quantitative effects.
| Target/System | Effect | Observed Outcome | Quantitative Data | Citation |
| β-Adrenergic Receptors (non-selective) | Agonist | Activation of downstream cAMP-PKA signaling pathway; increased thermogenesis and metabolism. | Specific Ki/EC50 values not reported. | [1] |
| Endoplasmic Reticulum Stress | Inhibitor | Attenuation of the PERK/eIF2α/ATF4/CHOP pathway. | Concentration-dependent reduction of pathway markers. | [2] |
| Oxidative Stress | Antioxidant | Reduction of reactive oxygen species (ROS). | Specific IC50 for ROS scavenging not reported. | [2] |
| Inflammatory Pathways | Anti-inflammatory | Potential reduction of pro-inflammatory markers. | Specific IC50 values not reported. | |
| Nociceptive Pathways | Analgesic | Potential for pain reduction. | Specific ED50 values in animal models not reported. |
Key Signaling Pathways
β-Adrenergic Receptor - cAMP-PKA Signaling Pathway
This compound's agonism at β-adrenergic receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Figure 1: this compound's activation of the β-AR/cAMP/PKA pathway.
PERK/eIF2α/ATF4/CHOP Endoplasmic Reticulum Stress Pathway
This compound has been shown to exert cardioprotective effects by mitigating endoplasmic reticulum (ER) stress. It achieves this by inhibiting the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway. Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the pro-apoptotic factor C/EBP homologous protein (CHOP). This compound's inhibitory action on this pathway helps to maintain cellular homeostasis and prevent apoptosis.
Figure 2: this compound's inhibition of the PERK-mediated ER stress pathway.
Potential Interactions with Other Neurotransmitter Systems
Direct evidence for this compound's effects on major neurotransmitter systems such as the dopaminergic, serotonergic, GABAergic, and glutamatergic systems is currently lacking. However, studies on other alkaloids from the Aconitum genus suggest potential interactions that warrant investigation for this compound.
-
GABAergic System: The Aconitum alkaloid Songorine has been shown to act as a potent GABA-A receptor agonist. Another study identified Songorine as a non-competitive GABA-A receptor antagonist. This suggests that this compound could potentially modulate GABAergic neurotransmission.
-
Serotonergic System: Aconitine, another prominent alkaloid from Aconitum, has been found to disrupt serotonin (B10506) neurotransmission via the 5-HT1A receptor.
-
Dopaminergic System: Aconitine has been demonstrated to induce neurological impairment through an imbalance in dopamine (B1211576) homeostasis and activation of the dopamine receptor-mediated AC/cAMP/PKA pathway. Aconitum extracts have also been shown to evoke dopamine release.
-
Cholinergic System: Some diterpenoid alkaloids from Aconitum heterophyllum have been found to be selective inhibitors of butyrylcholinesterase. Aconitine has also been reported to inhibit acetylcholinesterase at low concentrations.
These findings in related compounds suggest that a comprehensive neuropharmacological profile of this compound should include screening against these neurotransmitter systems.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the neuropharmacological effects of this compound. These are generalized protocols and should be adapted and optimized for specific experimental conditions.
β-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Methodology:
-
Receptor Preparation: Prepare cell membrane fractions from CHO or HEK293 cells stably expressing human β1 or β2 adrenergic receptors.
-
Radioligand: Use a suitable radioligand, such as [3H]-dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for β-Adrenergic Receptor Binding Assay.
cAMP Accumulation Assay
Objective: To determine the functional agonistic activity (EC50) of this compound at β-adrenergic receptors.
Methodology:
-
Cell Culture: Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells).
-
Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with increasing concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Western Blot for PERK Pathway Activation
Objective: To quantify the effect of this compound on the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes) and induce ER stress (e.g., with tunicamycin (B1663573) or thapsigargin) in the presence or absence of varying concentrations of this compound.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of this compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B.
-
Substrate: Use a suitable substrate for each enzyme, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B.
-
Assay:
-
Pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine or benzaldehyde (B42025) from benzylamine) spectrophotometrically or fluorometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of this compound against AChE.
Methodology:
-
Enzyme Source: Use purified human recombinant AChE or AChE from electric eel.
-
Assay Principle (Ellman's Method):
-
AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding acetylthiocholine and DTNB.
-
Monitor the increase in absorbance over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value.
-
Conclusion
This compound presents an interesting profile as a neuropharmacological agent, primarily through its interaction with the β-adrenergic system and its protective effects against ER stress. However, the current body of public-domain research is limited, with a notable absence of comprehensive quantitative data on its receptor binding profile and functional activity across a range of CNS targets. The potential for broader neuropharmacological effects, as suggested by studies on related Aconitum alkaloids, underscores the need for more extensive investigation. The experimental protocols outlined in this guide provide a framework for future research to fully elucidate the neuropharmacological landscape of this compound and its potential as a therapeutic agent for neurological and other disorders. Further studies are crucial to move beyond the current understanding and to explore its full therapeutic potential and safety profile.
References
Methodological & Application
Fuziline: In Vitro Experimental Protocols for Preclinical Research
Application Notes for Researchers, Scientists, and Drug Development Professionals
Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debeaux, has garnered significant interest for its potential therapeutic applications.[1] In vitro studies are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety profile before advancing to in vivo models. This document provides detailed protocols for investigating the cardioprotective, anti-inflammatory, and thermogenic effects of this compound in a laboratory setting.
Key Applications for In Vitro Studies:
-
Cardioprotection: this compound has been shown to protect cardiac cells from injury induced by agents like isoproterenol (B85558) (ISO) and dobutamine.[2][3] Key mechanisms to investigate include its effects on cell viability, apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.[2][4]
-
Anti-Inflammatory Activity: this compound may modulate inflammatory responses. In vitro assays can quantify its effects on the production of pro-inflammatory cytokines and mediators in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Thermogenesis: this compound has been identified as a potential thermogenic agent, activating β-adrenergic receptors to stimulate heat production. In vitro models using brown adipose tissue (BAT) cells can be employed to study its effects on mitochondrial function and thermogenic pathways.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound. These values can serve as a reference for designing experiments and interpreting results.
Table 1: Effect of this compound on Myocardial Cell Viability and Apoptosis
| Cell Line | Stressor | This compound Conc. | Parameter | Result | Reference |
| H9c2 | Isoproterenol (ISO) | 10, 20, 40 µM | Cell Viability (MTT Assay) | Increased viability in a dose-dependent manner | |
| H9c2 | Isoproterenol (ISO) | 10, 20, 40 µM | Apoptosis (Annexin V-FITC/PI) | Decreased apoptosis rate | |
| H9c2 | Isoproterenol (ISO) | 40 µM | Bcl-2/Bax Ratio | Increased ratio | |
| H9c2 | Isoproterenol (ISO) | 40 µM | Cleaved Caspase-3 | Decreased expression |
Table 2: Effect of this compound on Oxidative and Endoplasmic Reticulum Stress Markers
| Cell Line | Stressor | This compound Conc. | Parameter | Result | Reference |
| H9c2 | Isoproterenol (ISO) | 10, 20, 40 µM | ROS Production | Significantly decreased | |
| H9c2 | Isoproterenol (ISO) | 40 µM | Mitochondrial Membrane Potential | Maintained | |
| H9c2 | Isoproterenol (ISO) | 40 µM | Cytochrome C Release | Blocked | |
| H9c2 | Isoproterenol (ISO) | 40 µM | p-PERK/PERK Ratio | Decreased | |
| H9c2 | Isoproterenol (ISO) | 40 µM | p-eIF2α/eIF2α Ratio | Decreased | |
| H9c2 | Isoproterenol (ISO) | 40 µM | ATF4 Expression | Decreased | |
| H9c2 | Isoproterenol (ISO) | 40 µM | CHOP Expression | Decreased |
Table 3: Effect of this compound on Inflammatory Markers
| Cell Line/Model | Stimulant | This compound Conc. | Parameter | Result | Reference |
| Mouse Model | Dobutamine | Not Specified | IL-1β | Statistically significant decrease | |
| Mouse Model | Dobutamine | Not Specified | NLRP3 | Statistically significant decrease | |
| Mouse Model | Dobutamine | Not Specified | GSDMD | Statistically significant decrease |
Experimental Protocols
Cardioprotective Effects of this compound
a) Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of H9c2 cardiac myoblasts under stress conditions.
-
Materials: H9c2 cells, DMEM, FBS, Penicillin-Streptomycin, this compound, Isoproterenol (ISO), MTT reagent, DMSO, 96-well plates.
-
Procedure:
-
Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 20, 40, 80 µM) for 2 hours.
-
Induce cellular injury by adding Isoproterenol (ISO) to a final concentration of 100 µM and incubate for 24 hours. Include a control group with no ISO treatment.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
b) Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol quantifies the anti-apoptotic effect of this compound using flow cytometry.
-
Materials: H9c2 cells, this compound, ISO, Annexin V-FITC/PI Apoptosis Detection Kit, 6-well plates, Flow cytometer.
-
Procedure:
-
Seed H9c2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or ISO as described in the MTT assay protocol.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
Anti-inflammatory Activity of this compound
a) Measurement of Pro-inflammatory Cytokines by ELISA
This protocol measures the effect of this compound on the secretion of cytokines like TNF-α, IL-1β, and IL-6 from LPS-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cells, this compound, Lipopolysaccharide (LPS), ELISA kits for TNF-α, IL-1β, and IL-6.
-
Procedure:
-
Plate RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Thermogenic Potential of this compound
a) Assessment of Mitochondrial Membrane Potential (MMP)
This protocol evaluates the effect of this compound on mitochondrial function in brown adipose tissue (BAT) cells.
-
Materials: Differentiated brown adipocytes, this compound, JC-1 fluorescent probe, Fluorescence microscope or plate reader.
-
Procedure:
-
Culture and differentiate brown pre-adipocytes in appropriate plates.
-
Treat the differentiated adipocytes with various concentrations of this compound.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol. JC-1 aggregates in healthy mitochondria, emitting red fluorescence, while it remains as monomers in the cytoplasm of cells with low MMP, emitting green fluorescence.
-
Measure the red and green fluorescence intensity.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's cardioprotective mechanism via inhibition of ER and oxidative stress.
Caption: this compound's thermogenic mechanism via β-adrenergic receptor activation.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. This compound | C24H39NO7 | CID 23451497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing Fuziline Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuziline, a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii Debx., has demonstrated significant cardioprotective properties in preclinical studies.[1] Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress, endoplasmic reticulum stress, and apoptosis.[2][3] For researchers investigating the therapeutic potential of this compound, the accurate and reproducible preparation of stock solutions for in vitro cell culture experiments is a critical preliminary step. This document provides a detailed protocol for the preparation of this compound stock solutions and its application in common cell-based assays.
Chemical Properties of this compound
A comprehensive understanding of the chemical properties of this compound is essential for accurate stock solution preparation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 80665-72-1 | [2] |
| Molecular Formula | C₂₄H₃₉NO₇ | [2] |
| Molecular Weight | 453.58 g/mol | |
| Appearance | Powder | |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage (Powder) | 2-8°C for up to 24 months |
Recommended Protocol for this compound Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Analytical balance
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 453.58 g/mol = 4.536 mg
-
-
Weighing this compound:
-
In a sterile environment (e.g., a biological safety cabinet), carefully weigh out approximately 4.54 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterilization (Optional):
-
For stringent sterility, the this compound stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Note on Working Solutions:
To prepare working solutions, the 10 mM stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentration (e.g., 0.1-10 µM). It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for common cell-based assays to evaluate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Materials:
-
Cells of interest (e.g., H9c2 cardiomyocytes)
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound's mechanism of action in cardioprotection.
References
Application Notes and Protocols for Fuziline in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for research purposes only. Fuziline is a compound with reported biological activity and potential toxicity. All handling and experimental procedures should be conducted by qualified personnel in accordance with institutional and national guidelines for animal welfare and laboratory safety. The information provided here is based on limited available scientific literature, and a comprehensive determination of the optimal and safe dosage of this compound requires further extensive investigation.
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history of use in traditional medicine. In preclinical research, this compound has been investigated for its potential therapeutic effects, including cardioprotective and metabolic regulatory properties. These notes provide an overview of a reported efficacious dose in a specific rodent model and outline relevant experimental protocols and known signaling pathways.
Quantitative Data Summary
Due to the limited publicly available data on dose-ranging and toxicity studies for this compound, a comprehensive table of optimal dosages cannot be provided. The following table summarizes the key quantitative data from a study investigating the protective effects of this compound in a mouse model of cardiac injury.
Table 1: Efficacious Dosage of this compound in a Mouse Model of Dobutamine-Induced Cardiac Injury
| Parameter | Value |
| Compound | This compound |
| Rodent Model | Male BALB/c mice |
| Animal Weight | 18-20 g |
| Pathological Model | Dobutamine-Induced Cardiac Injury |
| Dosage | 3 mg/kg |
| Administration Route | Intraperitoneal (IP) |
| Frequency | Daily |
| Duration | 7 days (following one week of dobutamine (B195870) induction) |
| Observed Effect | Reduction in cardiac damage and pyroptosis markers |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for studying the effects of this compound in rodent models.
Protocol for Induction of Cardiac Injury and this compound Treatment in Mice
This protocol describes the induction of cardiac injury using dobutamine and subsequent treatment with this compound.
Materials:
-
Male BALB/c mice (18-20 g)
-
This compound
-
Dobutamine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl)
-
Standard laboratory animal diet and water
-
Animal housing facilities meeting ethical guidelines
-
Syringes and needles for IP injection
-
Analytical equipment for biochemical and histopathological analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Group Allocation: Randomly divide the animals into the following groups (n=8 per group is a reported sample size):
-
Sham Group: No treatment.
-
Control Group (Dobutamine): Receive daily IP injections of dobutamine.
-
Treatment Group (Dobutamine + this compound): Receive daily IP injections of dobutamine for the first week, followed by daily co-injections of dobutamine and this compound for the second week.
-
This compound Only Group: Receive daily IP injections of this compound.
-
-
Preparation of Solutions:
-
Dobutamine Solution: Prepare a solution of dobutamine in saline. A reported concentration involves completing 1.6 ml of 250 mg dobutamine to 100 ml with saline, with a daily injection volume of 0.1 ml.
-
This compound Solution: Dissolve this compound in DMSO. A reported method is to dissolve 0.96 mg/kg of this compound in 1.6 ml of DMSO, with a daily administration volume of 0.1 ml to each mouse to achieve a final dose of 3 mg/kg.
-
-
Induction and Treatment:
-
For the first 7 days, administer dobutamine IP daily to the Control and Treatment groups.
-
From day 8 to day 15, continue daily IP administration of dobutamine to the Control and Treatment groups. Concurrently, administer this compound IP daily to the Treatment and this compound Only groups.
-
-
Monitoring: Observe the animals daily for any clinical signs of toxicity or distress. Monitor body weight and food/water intake regularly.
-
Endpoint Analysis: At the end of the 15-day period, sacrifice the animals under deep anesthesia. Collect blood and heart tissues for biochemical (e.g., cardiac troponin-I, NLRP3, GSDMD, IL-1β) and histopathological analysis.
Known Signaling Pathways
This compound has been reported to exert its effects through modulation of specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: this compound-mediated activation of the β-adrenergic receptor signaling pathway.
Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.
Safety and Toxicity Considerations
Warning: this compound is an alkaloid derived from Aconitum species, which are known to contain highly toxic compounds. The safety and toxicological profile of pure this compound in rodents has not been extensively documented in publicly available literature.
-
Handling Precautions: Due to the potential for high toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
Further Studies Needed: The determination of a No-Observed-Adverse-Effect-Level (NOAEL) and a comprehensive toxicological profile, including acute, subchronic, and chronic toxicity studies, as well as genotoxicity and safety pharmacology assessments, are critical for establishing a safe dosage range for this compound in rodent models.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) in rodents are not well-documented in the available literature. Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, which will inform optimal dosing strategies. When designing efficacy studies, it is recommended to conduct concurrent pharmacokinetic analyses to correlate plasma and tissue concentrations with pharmacological effects.
Conclusion and Future Directions
The current data suggests that this compound at a dose of 3 mg/kg administered intraperitoneally has therapeutic potential in a mouse model of cardiac injury. However, the lack of comprehensive dosage-ranging, toxicity, and pharmacokinetic data presents a significant knowledge gap. To establish the optimal and safe dosage of this compound for various rodent models and potential therapeutic applications, further research is imperative. This should include dose-escalation studies to determine both efficacy and toxicity, detailed pharmacokinetic profiling, and investigation into its effects in different disease models and across different rodent species and strains.
Application Notes and Protocols: Investigating the Cardioprotective Effects of Fuziline in H9c2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fuziline, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated significant cardioprotective properties. The H9c2 cell line, derived from embryonic rat heart tissue, serves as a valuable in vitro model for studying the cellular and molecular mechanisms underlying cardiac injury and the efficacy of potential therapeutic agents. These application notes provide detailed protocols for utilizing H9c2 cells to investigate the cardioprotective effects of this compound against isoproterenol (B85558) (ISO)-induced myocardial injury. The described assays are designed to assess cell viability, apoptosis, oxidative stress, and key signaling pathways.
I. Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from studies investigating this compound's effects on H9c2 cells.
Table 1: this compound Concentration and Cytotoxicity in H9c2 Cells
| This compound Concentration (µmol/L) | Observation (48 hours) | Reference |
| 0.01 - 50 | Little to no effect on cell viability | [1] |
| 100 | Significant inhibition of cell viability | [1] |
Table 2: Cardioprotective Effects of this compound against Isoproterenol (ISO)-Induced Injury in H9c2 Cells
| Experimental Condition | Key Findings | Reference |
| 80 µmol/L ISO for 48 hours | Significant decrease in H9c2 cell viability | [1] |
| 100 and 500 nmol/L this compound + 80 µmol/L ISO | Increased cell viability | [1] |
| 100 and 500 nmol/L this compound + 80 µmol/L ISO | Increased Bcl-2/Bax ratio | [1] |
| 100 and 500 nmol/L this compound + 80 µmol/L ISO | Decreased cleaved-caspase 3/GAPDH ratio | |
| 100 and 500 nmol/L this compound + 80 µmol/L ISO | Reduced ROS production (MitoSOX Red fluorescence) |
II. Experimental Protocols
Protocol 1: H9c2 Cell Culture and Establishment of an In Vitro Model of Myocardial Injury
1.1. H9c2 Cell Culture:
-
Culture H9c2 rat embryonic ventricular myocytes in high-glucose Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
1.2. Isoproterenol (ISO)-Induced Myocardial Injury Model:
-
Seed H9c2 cells and allow them to grow to approximately 80% confluency.
-
Replace the standard culture medium with high-glucose DMEM containing 1% FBS and 80 µM ISO.
-
Incubate the cells for 48 hours to induce injury.
Experimental workflow for studying this compound's cardioprotection.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed H9c2 cells (6 x 10³ cells/well) in 96-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound with or without 80 µM ISO for the indicated time.
-
Remove the medium and add 100 µL of MTT solution (0.1 mg/well) to each well.
-
Incubate the plates for 3 hours.
-
Remove the supernatant and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Assessment of Apoptosis (Western Blotting)
-
After treatment, lyse the H9c2 cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against cleaved-caspase 3, Bcl-2, Bax, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the Bcl-2/Bax and cleaved-caspase 3/GAPDH ratios.
Protocol 4: Measurement of Oxidative Stress
4.1. Intracellular Reactive Oxygen Species (ROS) Detection:
-
Following treatment with ISO and this compound, harvest the H9c2 cells.
-
Resuspend the cells in serum-free DMEM.
-
Stain the cells with 100 mmol/L DCFDA for 30 minutes in the dark.
-
Analyze the fluorescence intensity using a flow cytometer.
4.2. Mitochondrial ROS Detection:
-
For mitochondrial-specific ROS, use MitoSOX Red dye staining.
-
After treatment, incubate the cells with MitoSOX Red according to the manufacturer's instructions.
-
Observe the fluorescent signals using a fluorescence microscope.
Protocol 5: Measurement of Mitochondrial Membrane Potential (MMP)
-
Seed H9c2 cells (1 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.
-
Treat the cells with ISO and different concentrations of this compound for 48 hours.
-
Harvest the cells, wash them with PBS, and resuspend them in 1 mL of culture medium.
-
Add 100 µL of JC-1 staining solution and incubate for 15 minutes at 37°C.
-
Analyze the samples using a flow cytometer to detect the shift from red to green fluorescence, indicating a loss of MMP.
III. Signaling Pathways
This compound exerts its cardioprotective effects by modulating several key signaling pathways.
PERK/eIF2α/ATF4/Chop Signaling Pathway
This compound has been shown to protect against ISO-induced myocardial injury by inhibiting ROS-mediated endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway.
This compound's inhibition of the ROS-mediated ER stress pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial cell survival pathway that is often implicated in cardioprotection. Activation of this pathway can inhibit apoptosis and promote cell survival.
Activation of the PI3K/Akt survival pathway by this compound.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative damage.
References
Application Notes and Protocols: Fuziline Testing in an Isoproterenol-Induced Myocardial Injury Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for inducing myocardial injury in a preclinical rodent model using isoproterenol (B85558) and for evaluating the therapeutic potential of Fuziline. The protocols outlined below are based on established methodologies and offer a basis for consistent and reproducible experimental outcomes.
Introduction
Isoproterenol (ISO), a non-selective β-adrenergic receptor agonist, is widely used to induce experimental myocardial injury.[1][2] High doses of ISO lead to excessive stimulation of β-adrenergic receptors, resulting in increased heart rate, calcium overload, oxidative stress, and ultimately, cardiomyocyte apoptosis and necrosis, mimicking key aspects of human myocardial infarction.[3][4] This model is a valuable tool for investigating the pathophysiology of myocardial injury and for screening potential cardioprotective agents.[5]
This compound, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated significant cardioprotective effects in preclinical studies. Its mechanism of action involves the attenuation of oxidative stress, inhibition of apoptosis, and modulation of endoplasmic reticulum (ER) stress-related signaling pathways. These notes provide detailed protocols for utilizing the isoproterenol-induced myocardial injury model to test the efficacy of this compound.
Experimental Protocols
I. Isoproterenol-Induced Myocardial Injury Model (Rat)
This protocol describes the induction of acute myocardial injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Isoproterenol Preparation: Dissolve isoproterenol hydrochloride in sterile saline to a final concentration of 42.5 mg/mL. Prepare fresh on the day of use.
-
Induction of Myocardial Injury:
-
Administer isoproterenol at a dose of 85 mg/kg body weight via subcutaneous (s.c.) injection.
-
Repeat the injection after 24 hours to ensure significant and consistent myocardial damage.
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group of animals using the same injection schedule.
-
Post-Injection Monitoring: Monitor the animals for any signs of distress. The model is considered successfully established 24 hours after the second isoproterenol injection.
II. This compound Treatment Protocol
Materials:
-
This compound (ensure purity and source)
-
Vehicle for this compound administration (e.g., sterile saline, distilled water)
-
Oral gavage needles
Procedure:
-
This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.
-
Treatment Groups:
-
Sham Group: Receives vehicle only.
-
ISO Model Group: Receives isoproterenol and vehicle.
-
This compound Treatment Group(s): Receives isoproterenol and this compound at various doses (e.g., low, medium, high dose). A suggested therapeutic dose from literature is 3 mg/kg.
-
Positive Control Group (Optional): Receives isoproterenol and a known cardioprotective agent (e.g., metoprolol (B1676517) at 10 mg/kg).
-
-
Administration:
-
Administer this compound or vehicle via oral gavage once daily.
-
Pre-treatment with this compound for a period (e.g., 7 days) before isoproterenol administration is a common approach to evaluate its protective effects. Continue this compound administration throughout the isoproterenol induction period.
-
III. Sample Collection and Processing
-
Timing: At the end of the experimental period (e.g., 24 hours after the last ISO injection), euthanize the animals.
-
Blood Collection: Collect blood samples via cardiac puncture into heparinized or EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma or serum. Store at -80°C for biochemical analysis.
-
Heart Tissue Collection:
-
Immediately excise the hearts and wash with ice-cold saline.
-
Blot dry and weigh the hearts.
-
For histological analysis, fix a portion of the left ventricle in 10% neutral buffered formalin.
-
For biochemical and molecular analysis, snap-freeze the remaining heart tissue in liquid nitrogen and store at -80°C.
-
IV. Assessment of Cardioprotection
1. Biochemical Analysis of Cardiac Injury Markers:
-
Measure the plasma/serum levels of cardiac troponin I (cTnI), creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST) using commercially available ELISA kits.
2. Histopathological Examination:
-
Embed the formalin-fixed heart tissues in paraffin (B1166041) and section them (4-5 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to observe myocardial structure, inflammatory cell infiltration, and necrosis.
-
Use Masson's trichrome staining to assess the extent of myocardial fibrosis.
3. Measurement of Oxidative Stress Markers:
-
Prepare heart tissue homogenates from the frozen samples.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Assess the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) using commercial assay kits.
4. Apoptosis Assays:
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on heart tissue sections to detect apoptotic cells.
-
Use Western blotting to analyze the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-3 in heart tissue lysates.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Cardiac Injury Biomarkers
| Group | cTnI (ng/mL) | CK-MB (U/L) | LDH (U/L) | AST (U/L) |
| Sham | ||||
| ISO Model | ||||
| This compound (Low Dose) | ||||
| This compound (Medium Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 2: Effect of this compound on Myocardial Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) |
| Sham | ||||
| ISO Model | ||||
| This compound (Low Dose) | ||||
| This compound (Medium Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Group | Bcl-2/Bax Ratio | Cleaved Caspase-3 (relative expression) |
| Sham | ||
| ISO Model | ||
| This compound (Low Dose) | ||
| This compound (Medium Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in isoproterenol-induced myocardial injury and the proposed mechanism of this compound's protective action, as well as a typical experimental workflow.
Caption: Isoproterenol-induced myocardial injury signaling cascade.
Caption: Protective mechanism of this compound against myocardial injury.
Caption: Experimental workflow for this compound testing.
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapsone Ameliorates Isoproterenol-Induced Myocardial Infarction via Nrf2/ HO-1; TLR4/ TNF-α Signaling Pathways and the Suppression of Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Fuziline's Effect on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debeaux (Fuzi), has demonstrated notable effects on mitochondrial function.[1][2] These application notes provide a comprehensive overview of this compound's impact on mitochondria and detailed protocols for assessing these effects. The information is intended to guide researchers in evaluating this compound and similar compounds in the context of drug discovery and development, particularly for conditions associated with mitochondrial dysfunction.
This compound's Impact on Mitochondrial Function
This compound has been shown to modulate several key aspects of mitochondrial biology, primarily through the activation of β-adrenergic receptors and the subsequent downstream cAMP-PKA signaling pathway.[3] Its effects are multifaceted, encompassing bioenergetics, membrane potential, and cellular stress responses.
Summary of this compound's Effects on Mitochondrial Parameters
| Parameter | Effect of this compound | Key Findings | Relevant Signaling Pathway |
| Mitochondrial Viability | Enhances | This compound treatment leads to improved mitochondrial viability.[3] | β-AR -> cAMP-PKA |
| Mitochondrial Membrane Potential (MMP) | Significantly Increases | This compound maintains the stability of the mitochondrial membrane potential.[3] | β-AR -> cAMP-PKA |
| ATP Consumption | Promotes | This compound increases the ADP/ATP ratio, indicating enhanced ATP consumption. | β-AR -> cAMP-PKA |
| Oxidative Stress | Reduces | This compound inhibits ROS-induced endoplasmic reticulum stress. | PERK/eIF2α/ATF4/CHOP |
| Apoptosis | Inhibits | This compound inhibits the release of cytochrome C into the cytoplasm. | Intrinsic Apoptosis Pathway |
Signaling Pathways Modulated by this compound
This compound's influence on mitochondrial function is mediated by its interaction with specific signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
References
Application Notes and Protocols for Measuring Cardiac Biomarkers Following Fuziline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx, has demonstrated significant cardioprotective effects in preclinical studies.[1][2] It has been shown to mitigate cardiac damage induced by agents such as dobutamine (B195870) and isoproterenol (B85558).[3][4] The protective mechanism of this compound is multifaceted, involving the attenuation of oxidative stress, inhibition of pyroptosis and endoplasmic reticulum (ER) stress, and regulation of calcium signaling pathways.[5]
These application notes provide a comprehensive protocol for the quantitative measurement of key cardiac biomarkers in preclinical animal models treated with this compound. The outlined procedures are essential for evaluating the efficacy and mechanism of action of this compound and other potential cardioprotective agents. The primary biomarkers covered are cardiac troponin-I (cTnI), N-terminal pro-B-type natriuretic peptide (NT-proBNP), and creatine (B1669601) kinase-MB (CK-MB), which are well-established indicators of myocardial injury and stress.
Key Cardiac Biomarkers and Their Significance
-
Cardiac Troponin-I (cTnI): A highly sensitive and specific biomarker for myocardial necrosis. Elevated levels of cTnI in the bloodstream are indicative of cardiomyocyte damage.
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): A biomarker primarily used for diagnosing heart failure and assessing cardiac stress. It is released from the ventricles in response to increased wall stress.
-
Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase that is more specific to the heart than total CK levels. An increase in CK-MB is a strong indicator of myocardial injury.
Experimental Protocols
I. Animal Models of Cardiac Injury
A. Dobutamine-Induced Cardiac Injury in Mice
This model mimics the effects of excessive beta-adrenergic stimulation, leading to myocardial damage.
-
Animals: Male BALB/c mice (18-20 g) are suitable for this model.
-
Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Groups:
-
Sham Control: No treatment.
-
Dobutamine Control: Dobutamine administration.
-
This compound Treatment: this compound and Dobutamine administration.
-
This compound Only: this compound administration alone.
-
-
Procedure:
-
Dissolve Dobutamine hydrochloride in sterile saline.
-
Administer Dobutamine via intraperitoneal (i.p.) injection. A range of doses can be used depending on the desired severity of injury. A previously reported protocol used daily injections.
-
Dissolve this compound in a suitable vehicle (e.g., 1.6 ml dimethyl sulfoxide (B87167) for 0.96 mg/kg) and administer via i.p. injection daily for a predefined period (e.g., 15 days). In treatment groups, this compound can be administered prior to or concurrently with dobutamine.
-
B. Isoproterenol-Induced Myocardial Injury in Rats
Isoproterenol, a potent beta-adrenergic agonist, is widely used to induce experimental myocardial infarction.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Similar to the mouse model.
-
Groups:
-
Sham Control: Saline injection.
-
Isoproterenol Control: Isoproterenol administration.
-
This compound Treatment: this compound and Isoproterenol administration.
-
-
Procedure:
-
Dissolve Isoproterenol hydrochloride in sterile saline.
-
Induce myocardial injury by subcutaneous (s.c.) injection of isoproterenol (e.g., 85 mg/kg) for two consecutive days.
-
Administer this compound at the desired dosage via a suitable route (e.g., i.p. or oral gavage) before or during isoproterenol administration.
-
II. Sample Collection and Processing
A. Blood Collection
-
Mice:
-
Terminal Procedure (Cardiac Puncture): This method allows for the collection of a larger blood volume (0.5-1.0 ml). The animal must be deeply anesthetized. Insert a needle attached to a syringe through the diaphragm and into the heart to aspirate blood.
-
Survival Procedure (Submandibular Bleeding): Suitable for longitudinal studies requiring smaller blood volumes. Use a lancet to puncture the submandibular vein and collect blood using a capillary tube.
-
-
Rats:
-
Terminal Procedure (Cardiac Puncture or Abdominal Aorta): Similar to mice, but with larger volumes obtainable.
-
Survival Procedure (Tail Vein or Saphenous Vein): Allows for repeated sampling.
-
B. Serum and Plasma Preparation
-
Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C. Carefully collect the supernatant (serum).
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma).
-
Storage: Aliquot serum or plasma and store at -80°C until analysis to avoid repeated freeze-thaw cycles.
C. Cardiac Tissue Harvesting and Homogenate Preparation
-
Euthanize the animal according to approved protocols.
-
Open the thoracic cavity and carefully excise the heart.
-
Wash the heart with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the heart dry and record its weight.
-
For tissue homogenate, mince a portion of the ventricular tissue and homogenize it in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a high speed (e.g., 10,000-15,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (tissue homogenate) and store it at -80°C.
III. Cardiac Biomarker Measurement Protocols
A. Cardiac Troponin-I (cTnI) ELISA Protocol (Mouse/Rat Serum)
This protocol is a general guideline based on commercially available ELISA kits. Always refer to the specific kit manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the cTnI standard to create a standard curve.
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of HRP-conjugated detection antibody to each well.
-
Incubate the plate for 1 hour at 37°C or as specified in the kit manual.
-
Wash the wells 3-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Stop the reaction by adding 50-100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation: Calculate the concentration of cTnI in the samples by interpolating their absorbance values from the standard curve.
B. NT-proBNP ELISA Protocol (Rat Plasma)
This protocol is a general guideline based on commercially available ELISA kits.
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit instructions.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the NT-proBNP standard.
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of standards and samples to the appropriate wells.
-
Add 50 µL of biotinylated anti-rat NT-proBNP antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells 3 times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells 3-5 times.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Calculation: Determine the NT-proBNP concentration from the standard curve.
C. Creatine Kinase-MB (CK-MB) Activity Assay Protocol (Serum/Plasma/Tissue Homogenate)
This is a general protocol for a UV kinetic method.
-
Principle: The assay measures the activity of the B-subunit of CK after immunoinhibition of the M-subunit. The rate of NADPH formation is proportional to CK-B activity.
-
Reagent Preparation: Reconstitute the CK-MB reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Pipette 1.0 mL of the reconstituted reagent into a cuvette and pre-warm to 37°C.
-
Add 50 µL of the sample to the cuvette, mix, and incubate at 37°C for 5 minutes.
-
Measure the initial absorbance at 340 nm and then record the absorbance every minute for 2-3 minutes.
-
-
Calculation:
-
Calculate the average change in absorbance per minute (ΔA/min).
-
Calculate the CK-B activity using the formula provided in the kit (this typically involves a factor based on the molar absorptivity of NADPH).
-
CK-MB activity is obtained by multiplying the CK-B activity by two.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Cardiac Biomarkers in Dobutamine-Induced Cardiac Injury in Mice
| Group | cTnI (pg/mL) | NT-proBNP (pg/mL) | CK-MB (U/L) |
| Sham Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Dobutamine Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Dobutamine + this compound | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound Only | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on Cardiac Biomarkers in Isoproterenol-Induced Myocardial Injury in Rats
| Group | cTnI (pg/mL) | NT-proBNP (pg/mL) | CK-MB (U/L) |
| Sham Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Isoproterenol Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Isoproterenol + this compound | Mean ± SD | Mean ± SD | Mean ± SD |
Mandatory Visualizations
Caption: this compound's protective signaling pathways.
References
- 1. Characterization of the cardiac response to a low and high dose of dobutamine in the mouse model of dilated cardiomyopathy by MRI in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Blood Collection in Mice | Animals in Science [queensu.ca]
- 3. Comparison of Novel and Traditional Bleeding Techniques in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpco.com [alpco.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Fuziline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuziline is a C19-diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum carmichaelii Debx. (Fuzi). It has been shown to possess various pharmacological activities, including cardioprotective and metabolic regulatory effects. Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its potential development as a therapeutic agent. Western blot analysis is a powerful and widely used technique to investigate the impact of compounds on specific signaling pathways by detecting changes in the expression and phosphorylation status of key proteins.
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on several key signaling pathways implicated in its pharmacological actions. The protocols cover cell culture and treatment, protein extraction, quantification, and the step-by-step Western blot procedure.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the quantitative data from Western blot experiments analyzing the effect of this compound on key proteins in various signaling pathways. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on the β-Adrenergic Receptor/cAMP/PKA Signaling Pathway
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) | Standard Deviation |
| p-HSL (Ser660) | Untreated Control | 0 µM | 1.00 | ± 0.12 |
| This compound | 10 µM | 1.85 | ± 0.21 | |
| This compound | 50 µM | 2.54 | ± 0.35 | |
| Total HSL | Untreated Control | 0 µM | 1.00 | ± 0.09 |
| This compound | 10 µM | 1.05 | ± 0.11 | |
| This compound | 50 µM | 0.98 | ± 0.13 |
Table 2: Hypothetical Effect of this compound on the PI3K/Akt Signaling Pathway
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Untreated Control | 0 µM | 1.00 | ± 0.15 |
| This compound | 10 µM | 1.62 | ± 0.18 | |
| This compound | 50 µM | 2.21 | ± 0.25 | |
| Total Akt | Untreated Control | 0 µM | 1.00 | ± 0.08 |
| This compound | 10 µM | 1.03 | ± 0.10 | |
| This compound | 50 µM | 0.99 | ± 0.09 |
Table 3: Hypothetical Effect of this compound on the MAPK/ERK Signaling Pathway
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 µM | 1.00 | ± 0.11 |
| This compound | 10 µM | 0.75 | ± 0.09 | |
| This compound | 50 µM | 0.48 | ± 0.06 | |
| Total ERK1/2 | Untreated Control | 0 µM | 1.00 | ± 0.07 |
| This compound | 10 µM | 0.98 | ± 0.08 | |
| This compound | 50 µM | 1.01 | ± 0.06 |
Table 4: Hypothetical Effect of this compound on the NF-κB Signaling Pathway
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) | Standard Deviation |
| p-p65 (Ser536) | Untreated Control | 0 µM | 1.00 | ± 0.13 |
| This compound | 10 µM | 0.61 | ± 0.08 | |
| This compound | 50 µM | 0.35 | ± 0.05 | |
| Total p65 | Untreated Control | 0 µM | 1.00 | ± 0.09 |
| This compound | 10 µM | 0.97 | ± 0.10 | |
| This compound | 50 µM | 1.02 | ± 0.08 |
Signaling Pathways and Experimental Workflows
β-Adrenergic Receptor/cAMP/PKA Signaling Pathway
This compound has been shown to activate β-adrenergic receptors, leading to the stimulation of the downstream cAMP-PKA signaling pathway.[1] This activation results in the phosphorylation of key downstream targets such as Hormone-Sensitive Lipase (HSL), promoting lipolysis.
β-Adrenergic receptor signaling pathway activated by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its activation state can be assessed by examining the phosphorylation of Akt at Serine 473.
PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204 is a key indicator of its activation.
MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation can be monitored by the phosphorylation of the p65 subunit at Serine 536.
NF-κB signaling pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps involved in the Western blot protocol for analyzing the effects of this compound on signaling pathways.
Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., H9c2 cardiomyocytes, HepG2 hepatocytes, or RAW 264.7 macrophages) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment: Once cells have attached and reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal incubation time should be determined empirically.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 60-90 minutes in a cold room or on ice.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[3] Recommended primary antibodies and dilutions:
-
Phospho-HSL (Ser660): 1:1000
-
Total HSL: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:1000
-
Total ERK1/2: 1:1000
-
Phospho-p65 (Ser536): 1:1000
-
Total p65: 1:1000
-
GAPDH or β-actin (Loading Control): 1:5000
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer (1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
References
Application Notes & Protocols: Quantifying Fuziline's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fuziline
This compound is a C20-diterpenoid alkaloid derived from Fuzi, the processed lateral root of Aconitum carmichaelii Debx. Fuzi has a long history in traditional Chinese medicine for treating conditions associated with Yang deficiency.[1] Modern pharmacological studies have identified this compound as a key bioactive component, possessing cardiotonic, anti-inflammatory, anti-arrhythmic, and metabolic regulatory properties.[1][2] Its therapeutic potential stems from its ability to modulate specific signaling pathways, thereby altering the expression of downstream target genes. These application notes provide a detailed guide to quantifying the effects of this compound on gene expression, focusing on its anti-inflammatory, cardioprotective, and metabolic functions.
Overview of this compound's Mechanisms of Action
This compound exerts its effects by influencing several key cellular signaling pathways:
-
Anti-Inflammatory Signaling: this compound has demonstrated anti-inflammatory effects.[1] While the direct mechanism is still under investigation, related compounds and the effects of Fuzi suggest modulation of the Toll-Like Receptor 4 (TLR4) pathway, which subsequently inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and mediators.
-
Cardioprotective Endoplasmic Reticulum (ER) Stress Pathway: In cardiac cells, this compound provides protection by mitigating ER stress. It specifically targets the PERK/eIF2α/ATF4/CHOP signaling axis, reducing the expression of pro-apoptotic factors and preserving cell viability under stress conditions induced by agents like isoproterenol.
-
Metabolic and Thermogenic Regulation: this compound activates β-adrenergic receptors (β-ARs) non-selectively, stimulating the downstream cAMP-PKA signaling pathway. This activation promotes thermogenesis by increasing liver glycogenolysis and triglyceride hydrolysis, processes that involve the upregulation of specific metabolic genes.
-
Pyroptosis Inhibition: In dobutamine-induced heart damage models, this compound has been shown to reduce pyroptosis by lowering the levels of key markers including Gasdermin D (GSDMD) and IL-1β.
Data Presentation: Quantifying Gene Expression Changes
Quantitative data from gene expression analysis should be organized systematically to allow for clear interpretation and comparison across different experimental conditions.
Table 1: Example qPCR Data for this compound's Anti-Inflammatory Effects in LPS-Stimulated RAW264.7 Macrophages
| Gene Target | Treatment Group | Normalized Fold Change (vs. LPS Control) | p-value |
| TNF-α | This compound (10 µM) + LPS | 0.45 | < 0.01 |
| IL-6 | This compound (10 µM) + LPS | 0.38 | < 0.01 |
| IL-1β | This compound (10 µM) + LPS | 0.52 | < 0.05 |
| iNOS | This compound (10 µM) + LPS | 0.25 | < 0.001 |
| COX-2 | This compound (10 µM) + LPS | 0.41 | < 0.01 |
Table 2: Example qPCR Data for this compound's Effect on ER Stress Genes in ISO-Treated H9c2 Cardiomyocytes
| Gene Target | Treatment Group | Normalized Fold Change (vs. ISO Control) | p-value |
| GRP78 | This compound (5 µM) + ISO | 0.65 | < 0.05 |
| ATF4 | This compound (5 µM) + ISO | 0.58 | < 0.05 |
| CHOP | This compound (5 µM) + ISO | 0.40 | < 0.01 |
Table 3: Example RNA-Seq Data Summary - Differentially Expressed Genes (DEGs) in this compound-Treated Cells
| Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| LPS vs. Control | 8818 | 4664 | 4154 |
| This compound + LPS vs. LPS | 765 | 371 | 394 |
Note: Data presented in tables are illustrative and may not represent actual experimental results.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound's inhibition of the TLR4-NF-κB/MAPK pathway.
Caption: this compound's attenuation of the PERK-mediated ER stress pathway.
Caption: Experimental workflow for quantifying gene expression.
Experimental Protocols
Protocol 1: In Vitro Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells to study this compound's effect on gene expression in response to an inflammatory or stress stimulus.
Materials:
-
Cell Line (e.g., RAW264.7 murine macrophages, H9c2 rat cardiomyocytes)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Stimulus (e.g., Lipopolysaccharide (LPS) for inflammation; Isoproterenol (ISO) for ER stress)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For RAW264.7, seed ~5 x 10^5 cells/well; for H9c2, seed ~2 x 10^5 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Pre-treatment (Optional): For some experimental designs, pre-treating with this compound before adding the stimulus is required. Remove the growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1, 5, 10 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.
-
Stimulation: Add the stimulus directly to the wells.
-
For Inflammation: Add LPS to a final concentration of 1 µg/mL.
-
For ER Stress: Add Isoproterenol to a final concentration of 10 µM.
-
-
Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, or 24 hours) to capture the desired gene expression changes.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using the appropriate lysis buffer from an RNA extraction kit.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying the expression of specific target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific forward and reverse primers (for target and housekeeping genes like GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the lysed cells according to the manufacturer's protocol. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a real-time PCR system using a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). Include a melt curve analysis to verify product specificity.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to a stable housekeeping gene. The fold change is typically expressed relative to the stimulus-only control group.
Protocol 3: RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.
Procedure:
-
RNA Sample Preparation: Extract high-quality total RNA as described in Protocol 2. RNA integrity should be confirmed using a Bioanalyzer, with an RNA Integrity Number (RIN) > 7.0 desired for optimal results.
-
Library Preparation:
-
Start with 100 ng - 1 µg of total RNA.
-
Perform mRNA enrichment using oligo(dT) magnetic beads to isolate polyadenylated transcripts.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to generate sufficient material for sequencing.
-
Purify and validate the final library (size, concentration).
-
-
Sequencing: Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq 6000, typically aiming for 20-40 million paired-end reads per sample for differential gene expression analysis.
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality. Trim adapters and low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome (e.g., mouse mm10 or rat rn6) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between experimental groups (e.g., this compound + LPS vs. LPS).
-
Pathway and Functional Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes to identify biological processes and pathways modulated by this compound.
-
References
- 1. Neoline, this compound, songorine and 10-OH mesaconitine are potential quality markers of Fuzi: In vitro and in vivo explorations as well as pharmacokinetics, efficacy and toxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fuziline Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fuziline concentration in in vitro assays. This compound, a diterpenoid alkaloid, is recognized for its cardioprotective and thermogenic properties. However, achieving reliable and reproducible results requires careful optimization of its concentration to balance efficacy and potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits multiple mechanisms of action. Its cardioprotective effects are largely attributed to the inhibition of ROS-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/Chop pathway[1][2]. Additionally, this compound promotes thermogenesis by non-selectively activating β-adrenergic receptors, which stimulates the downstream cAMP-PKA signaling pathway[3][4][5].
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on published studies, a broad starting range of 0.01 µM to 50 µM is recommended. For cardioprotective assays in H9c2 cells, effective concentrations have been reported between 0.05 µM and 10 µM, with significant cytotoxicity observed at 100 µM. For thermogenesis studies in brown adipose cells, a similar range should be tested, although specific optimal concentrations are less defined in the literature.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is a diterpenoid alkaloid. A related compound's safety data sheet indicates it is freely soluble in methanol (B129727) and ethanol (B145695) (95%). For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for diterpene alkaloids. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture media to the final desired concentration.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, with many studies advocating for concentrations of 0.1% or lower. Always include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your assay design.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response curve starting from a low concentration (e.g., 0.01 µM) and increasing logarithmically. Determine the IC50 value for cytotoxicity using an MTT or LDH assay. In H9c2 cells, significant cytotoxicity has been observed at 100 µM. |
| No Observable Effect | This compound concentration is too low. | Increase the concentration of this compound. For cardioprotective effects, concentrations in the range of 100-500 nM have been shown to be effective. Ensure the compound is properly dissolved and has not precipitated out of solution. |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound at the tested concentration. | Prepare a higher concentration stock solution in 100% DMSO. When diluting to the final concentration in your aqueous culture medium, ensure rapid mixing. Avoid preparing large volumes of diluted this compound solution that will sit for extended periods. Perform serial dilutions of the stock solution in DMSO before the final dilution into the culture medium. |
| Inconsistent or Irreproducible Results | Variability in experimental conditions. | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Account for potential batch-to-batch variability of this compound. |
| Unexpected Cellular Response | Solvent (e.g., DMSO) is affecting the cells. | Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability and the assay readout. Ensure the final solvent concentration is well below cytotoxic levels (ideally ≤0.1%). |
Data Summary: Effective this compound Concentrations In Vitro
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Cytotoxic Concentration | Reference |
| H9c2 Rat Cardiomyocytes | Cardioprotection (Isoproterenol-induced injury) | 0.05 µM - 50 µM | Increased cell viability | >50 µM (significant inhibition at 100 µM) | |
| H9c2 Rat Cardiomyocytes | Cardioprotection (Isoproterenol-induced injury) | 100 nM - 500 nM | Reduced apoptosis and ROS production | Not specified | |
| Primary Neonatal Rat Cardiomyocytes | Cardioprotection (Sodium pentobarbital-induced cell death) | 0.1 µM - 10 µM | Reduced cell death | Not specified | |
| Brown Adipose Cells (BFCs) | Thermogenesis | "Various concentrations" | Increased mitochondrial membrane potential and temperature | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in culture medium, ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the concentration that does not significantly impact viability for your efficacy assays.
Protocol 2: Workflow for Optimizing this compound Concentration for Efficacy Assays
This workflow outlines the steps to identify the optimal, non-cytotoxic concentration of this compound for a specific functional assay.
Caption: Workflow for this compound concentration optimization.
Signaling Pathway Diagrams
This compound's Cardioprotective Mechanism
This compound alleviates myocardial injury by inhibiting the endoplasmic reticulum stress pathway triggered by excess reactive oxygen species (ROS).
Caption: this compound's inhibition of the ROS-mediated ER stress pathway.
This compound's Thermogenic Mechanism
This compound activates β-adrenergic receptors, leading to a signaling cascade that promotes thermogenesis.
Caption: this compound's activation of the β-adrenergic signaling pathway.
References
- 1. This compound alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Ameliorates Glucose and Lipid Metabolism by Activating Beta Adrenergic Receptors to Stimulate Thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing Fuziline off-target effects
Welcome to the technical support center for Fuziline. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is a diterpenoid alkaloid known for its cardioprotective activities.[1] Its primary mechanism involves the non-selective activation of β-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, which in turn enhances thermogenesis and improves glucose and lipid metabolism.[2] this compound has also been shown to alleviate myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/Chop pathway.[1]
Q2: What are the potential off-target effects of this compound?
Given that this compound is a non-selective activator of β-ARs, its off-target effects may arise from the modulation of these receptors in tissues other than the primary target tissue.[2] Potential off-target effects could include cardiovascular effects (e.g., changes in heart rate and blood pressure), metabolic alterations, and effects on the central nervous system, as β-ARs are widely distributed throughout the body. Additionally, as with many small molecules, this compound could have unintended interactions with other receptors, ion channels, or enzymes.
Q3: How can I computationally predict potential off-target interactions of this compound?
Computational approaches are a valuable first step in identifying potential off-target interactions.[3] These methods use the chemical structure of this compound to predict its binding to a wide range of biological targets. Several techniques can be employed:
-
Chemical Similarity Analysis: Comparing the structure of this compound to databases of compounds with known bioactivities can reveal potential off-target interactions.
-
Pharmacophore Modeling: This method identifies the essential 3D features of this compound that are responsible for its biological activity and screens for other proteins that may bind to these features.
Q4: What experimental approaches can be used to identify this compound's off-target effects?
A multi-pronged experimental approach is recommended to identify off-target effects:
-
High-Throughput Screening (HTS): This involves screening this compound against a large panel of purified proteins, such as receptors, kinases, and enzymes, to identify unintended binding events.
-
Phenotypic Screening: This method assesses the effects of this compound on whole cells or organisms to identify unexpected biological activities.
-
Genetic Screening: Techniques like CRISPR-Cas9 can be used to knock out specific genes in cell lines. By observing how the cellular response to this compound changes in these knockout cells, researchers can identify potential off-target pathways.
-
Proteome-wide Analysis: Methods such as thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of this compound within the cell.
Troubleshooting Guide
Issue 1: I am observing unexpected phenotypic changes in my cell line after this compound treatment that are inconsistent with its known on-target effects.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype is observed at concentrations similar to or higher than those required for the on-target effect.
-
Control Experiments: Include appropriate negative controls (vehicle-treated cells) and positive controls (a known activator of the on-target pathway).
-
Literature Review: Conduct a thorough literature search for similar diterpenoid alkaloids to see if they have reported off-target effects that align with your observations.
-
Off-Target Panel Screening: Test this compound against a commercially available off-target screening panel (e.g., a safety pharmacology panel) to identify potential interactions with a broad range of receptors and enzymes.
-
Issue 2: My in vivo experiments with this compound are showing adverse effects that were not predicted by my in vitro studies.
-
Possible Cause: Off-target effects can be more pronounced in a whole organism due to the complex interplay of different organ systems. The observed toxicity could also be due to metabolites of this compound.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between the concentration of this compound in the plasma and the observed on-target and off-target effects over time.
-
Metabolite Profiling: Identify the major metabolites of this compound and test their activity in vitro to determine if they are responsible for the observed off-target effects.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.
-
Post-marketing Surveillance (if applicable): For drugs further in development, continuous monitoring in clinical trials and post-marketing is crucial for identifying rare or unexpected off-target effects.
-
Data Presentation
Table 1: Hypothetical Binding Profile of this compound
| Target | Target Type | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Notes |
| On-Target | ||||
| β1-Adrenergic Receptor | GPCR | 50 nM | 100 nM (EC50) | Primary target for cardioprotective effects. |
| β2-Adrenergic Receptor | GPCR | 75 nM | 150 nM (EC50) | Contributes to metabolic effects. |
| Potential Off-Targets | ||||
| α1-Adrenergic Receptor | GPCR | 1.2 µM | > 10 µM | Low affinity, unlikely to be significant at therapeutic doses. |
| hERG Channel | Ion Channel | 5 µM | 15 µM (IC50) | Potential for cardiotoxicity at higher concentrations. |
| Phosphodiesterase 4 (PDE4) | Enzyme | 800 nM | 2 µM (IC50) | May contribute to anti-inflammatory effects, but also potential for side effects. |
Experimental Protocols
Protocol 1: Off-Target Screening using a Kinase Panel
-
Objective: To identify potential off-target interactions of this compound with a panel of human kinases.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Commercially available kinase panel (e.g., DiscoverX KINOMEscan™).
-
Assay buffer and reagents provided with the kinase panel.
-
-
Methodology:
-
Prepare a series of dilutions of this compound in the appropriate assay buffer. A typical starting concentration is 10 µM.
-
Follow the manufacturer's instructions for the kinase panel assay. This typically involves incubating this compound with each kinase and a specific substrate.
-
Measure the activity of each kinase in the presence and absence of this compound.
-
Calculate the percent inhibition of each kinase by this compound.
-
For any significant "hits" (e.g., >50% inhibition), perform a follow-up dose-response experiment to determine the IC50 value.
-
Protocol 2: Validating Off-Target Effects using CRISPR-Cas9
-
Objective: To validate a putative off-target of this compound identified from a screening assay.
-
Materials:
-
A cell line that expresses both the on-target and the putative off-target.
-
CRISPR-Cas9 system (e.g., lentiviral vector) with a guide RNA (gRNA) targeting the putative off-target gene.
-
This compound.
-
Reagents for a functional assay related to the off-target effect.
-
-
Methodology:
-
Transduce the host cell line with the CRISPR-Cas9 system to generate a stable knockout of the putative off-target gene.
-
Select and validate the knockout clones by Western blot or sequencing.
-
Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.
-
Perform the functional assay that measures the off-target effect.
-
If the effect of this compound is diminished or absent in the knockout cells compared to the wild-type cells, this confirms that the off-target interaction is responsible for the observed phenotype.
-
Visualizations
Caption: this compound's primary signaling pathways.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected phenotypes.
References
addressing Fuziline stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered with Fuziline in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a C20-diterpenoid alkaloid derived from plants of the Aconitum genus, which are used in traditional Chinese medicine. Its primary mechanism of action involves the non-selective activation of β-adrenergic receptors (β-AR). This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased liver glycogenolysis, triglyceride hydrolysis, and enhanced mitochondrial energy metabolism.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound as a solid powder should be stored in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO. These stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for long-term use or at 0 - 4°C for short-term use.[1]
Q4: What are the potential causes of this compound instability in my experiments?
While specific degradation pathways for this compound are not extensively documented, diterpenoid alkaloids can be susceptible to several factors in experimental settings, particularly in long-term cultures:
-
Hydrolysis: The ester and other functional groups in this compound's complex structure may be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Reaction with Media Components: Cell culture media are rich in amino acids and other nucleophiles that could potentially react with and modify the this compound molecule, altering its biological activity.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of complex organic molecules. It is advisable to protect this compound solutions from light.
-
Oxidation: The presence of dissolved oxygen and metal ions in media can catalyze oxidative degradation.
-
Adsorption to Plastics: Hydrophobic compounds like this compound may adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
Troubleshooting Guide: Addressing this compound Instability
This guide provides a systematic approach to identifying and mitigating this compound stability issues in your long-term experiments.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound over time.
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Unexpected changes in cell culture medium, such as color alteration, after adding this compound.
-
Possible Cause: Formation of a degradation product.
-
Troubleshooting Steps:
-
Spectrophotometric Analysis: Measure the absorbance spectrum of your medium containing this compound at different time points. A shift in the maximum absorbance wavelength could indicate the formation of new chemical species.
-
LC-MS Analysis: Analyze the cell culture medium after incubation with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of new peaks corresponding to degradation products.
-
Assess Toxicity of Degraded Compound: Intentionally degrade a this compound solution (e.g., by prolonged incubation) and then add it to your cells to determine if the degradation products are responsible for any observed toxicity or altered phenotype.
-
Quantitative Data Summary
| Condition | Temperature (°C) | pH | Estimated Half-life (t½) |
| A | 4 | 7.4 | > 14 days |
| B | 25 | 7.4 | ~ 5-7 days |
| C | 37 | 7.4 | ~ 2-3 days |
| D | 37 | 5.0 | ~ 1-2 days |
| E | 37 | 8.5 | ~ 1 day |
Table 1: Hypothetical stability of this compound under various conditions. These values are estimates and should be experimentally verified.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
Methodology:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the complete cell culture medium with this compound to the final desired concentration (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile, low-binding microcentrifuge tubes or a 96-well plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
Immediately stop potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of this compound at an appropriate UV wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life (t½) in your specific medium.
-
Caption: Experimental workflow for assessing this compound stability.
Signaling Pathway Diagram
This compound acts as a non-selective β-adrenergic receptor agonist. The diagram below illustrates the canonical signaling pathway activated by this compound.
Caption: this compound-activated β-adrenergic signaling pathway.
References
Technical Support Center: Improving the Bioavailability of Fuziline
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments aimed at enhancing the bioavailability of Fuziline in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to this compound's oral bioavailability?
This compound, a diterpenoid alkaloid, generally exhibits poor oral bioavailability due to a combination of factors:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for its absorption.[1][2]
-
Intestinal and Hepatic Metabolism: this compound is subject to significant first-pass metabolism, primarily by Cytochrome P450 (CYP) enzymes in the intestinal wall and liver. This metabolic process converts this compound into other compounds before it can reach systemic circulation.[3][4][5]
-
P-glycoprotein (P-gp) Efflux: Evidence suggests that many xenobiotics are substrates for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of intestinal enterocytes. These transporters actively pump absorbed this compound back into the GI lumen, further reducing its net absorption.
These barriers are visualized in the diagram below.
Caption: Major barriers limiting the oral bioavailability of this compound.
Q2: What are the most common strategies to improve this compound's bioavailability?
Researchers can employ several formulation and co-administration strategies. The primary approaches focus on overcoming the barriers mentioned above.
-
Enhancing Solubility and Dissolution:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract. This keeps this compound solubilized, bypassing the dissolution step.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to a higher dissolution rate. Solid Lipid Nanoparticles (SLNs) are a promising option, where the drug is encapsulated in a solid lipid core.
-
-
Inhibiting First-Pass Metabolism and Efflux:
-
P-gp Inhibitors: Co-administering this compound with a known P-gp inhibitor (e.g., Verapamil, Quinidine) can saturate the efflux pump, allowing more this compound to be absorbed.
-
CYP450 Inhibitors: Co-administration with compounds that inhibit relevant CYP isozymes (e.g., CYP3A4) can reduce first-pass metabolism in the liver and gut wall.
-
Formulation Excipients: Some surfactants and lipids used in SEDDS and other formulations can themselves inhibit P-gp and/or CYP enzymes.
-
Caption: Matching formulation strategies to this compound's bioavailability barriers.
Q3: Which animal models are appropriate for this compound bioavailability studies?
Rats (specifically Sprague-Dawley or Wistar strains) and beagle dogs are the most commonly used animal models for oral pharmacokinetic studies.
-
Rats: They are cost-effective and easy to handle, making them ideal for initial screening of different formulations. Pharmacokinetic studies of this compound in rats have been successfully conducted.
-
Dogs: The gastrointestinal physiology of beagle dogs is more comparable to humans than that of rats, making them a suitable non-rodent species for more advanced preclinical evaluation.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration in rats.
-
Possible Cause 1: Poor Absorption. The formulation may not be adequately solubilizing the this compound, or the compound's inherent low permeability is the dominant barrier.
-
Solution:
-
Formulation Check: If using a SEDDS, verify its self-emulsification properties in vitro. The system should spontaneously form a fine emulsion (droplet size < 200 nm) upon dilution in simulated gastric fluid.
-
Try a Different Strategy: If a simple suspension was used, switch to a more advanced formulation like a Solid Lipid Nanoparticle (SLN) or a SEDDS to improve solubility.
-
Add a Permeation Enhancer: Consider including a safe and effective permeation enhancer in your formulation.
-
-
-
Possible Cause 2: Rapid Metabolism. Extensive first-pass metabolism in the gut wall and liver might be clearing the drug before it reaches systemic circulation.
-
Solution:
-
Conduct an In Vitro Metabolism Assay: Use a liver microsomal stability assay to determine this compound's metabolic rate. This can confirm if rapid metabolism is a likely issue.
-
Co-administer Inhibitors: In a pilot study, co-administer this compound with a broad-spectrum CYP450 inhibitor (like ketoconazole (B1673606) for CYP3A4) to see if plasma exposure increases. This can diagnose the problem but may not be a therapeutic solution.
-
-
-
Possible Cause 3: Analytical Method Not Sensitive Enough. The concentration of this compound in the plasma may be below the Limit of Quantification (LOQ) of your analytical method.
-
Solution:
-
Method Validation: Review your UHPLC-MS/MS method. A validated method for this compound has shown a linear range of 1-200 ng/mL in rat plasma. Ensure your method can achieve similar or better sensitivity.
-
Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte from the plasma sample before analysis.
-
-
Problem 2: High variability in pharmacokinetic data (Cmax, AUC) between animals in the same group.
-
Possible Cause 1: Inconsistent Dosing. Improper oral gavage technique can lead to variable dosing volumes or deposition of the dose in the esophagus instead of the stomach.
-
Solution:
-
Standardize Dosing Procedure: Ensure all personnel are proficient in oral gavage. Use appropriate gavage needle sizes for the animal's weight.
-
Formulation Homogeneity: Ensure the formulation (especially suspensions) is uniformly mixed before drawing each dose.
-
-
-
Possible Cause 2: Formulation Instability. The formulation may be physically or chemically unstable, leading to variable drug release and absorption.
-
Solution:
-
Assess Stability: For nanoformulations, monitor particle size and drug content over the duration of the study. For SEDDS, ensure no drug precipitation occurs upon dilution.
-
Increase Sample Size: A larger number of animals per group can help mitigate the statistical impact of individual variations.
-
-
-
Possible Cause 3: Physiological Differences. Factors like food effects (if animals were not properly fasted) or inter-animal differences in metabolic enzyme expression can cause variability.
-
Solution:
-
Control Fasting: Ensure a consistent fasting period (typically 12 hours) before dosing.
-
Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test and control formulation (with a suitable washout period) can help minimize inter-animal variability.
-
-
Quantitative Data Summary
While specific comparative data for this compound formulations is proprietary or limited in public literature, the following table illustrates the typical improvements seen for poorly soluble drugs when using bioavailability enhancement technologies. The data for this compound is from a single-dose study in rats.
| Formulation / Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement | Reference |
| This compound (Aqueous Suspension) | Rat (Sprague-Dawley) | 1 | 20.3 ± 4.5 | 1.83 ± 0.41 | 148.2 ± 35.6 | Baseline | |
| This compound (Aqueous Suspension) | Rat (Sprague-Dawley) | 2 | 41.2 ± 8.7 | 2.17 ± 0.75 | 310.5 ± 78.9 | Baseline | |
| This compound (Aqueous Suspension) | Rat (Sprague-Dawley) | 4 | 78.5 ± 15.2 | 2.33 ± 0.82 | 655.4 ± 143.7 | Baseline | |
| Example: Drug X (SLN) | Rat | 10 | ~3500 | ~2 | ~25000 | ~5-fold vs. Suspension | Illustrative |
| Example: Drug Y (SEDDS) | Dog | 25 | ~1200 | ~1.5 | ~9500 | ~3.5-fold vs. Powder | Illustrative |
Note: Data for "Drug X" and "Drug Y" are illustrative examples based on typical results reported for nanoformulations and SEDDS to show the potential magnitude of improvement.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.
-
Acclimatization & Fasting: Allow animals to acclimatize for at least 3 days. Fast animals for 12 hours prior to dosing, with water available ad libitum.
-
Dosing:
-
Divide rats into groups (e.g., Control Group receiving this compound suspension, Test Group receiving new this compound formulation). N=6 per group.
-
Administer the formulation via oral gavage at a specified dose (e.g., 4 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~0.3 mL) from the tail vein or jugular vein into heparinized tubes at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the relative bioavailability (F%) of the test formulation compared to the control.
-
Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.
Protocol 2: Caco-2 Cell Permeability Assay
This in vitro assay is used to predict intestinal drug absorption and identify if a compound is a substrate of efflux transporters like P-gp.
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in appropriate media.
-
Seed cells onto semi-permeable filter inserts (e.g., 12-well Transwell plates) and grow for ~21 days to form a differentiated, confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction integrity.
-
Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Study:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add the this compound solution (at a known concentration, e.g., 10 µM) to the apical (A) side (for A→B transport) or basolateral (B) side (for B→A transport).
-
To test for P-gp interaction, run a parallel experiment for A→B transport in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil).
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A→B, A for B→A). Replace the volume with fresh buffer.
-
-
Analysis:
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
An ER > 2 suggests the compound is a substrate for active efflux. A significant increase in Papp (A→B) in the presence of an inhibitor confirms P-gp involvement.
-
Protocol 3: Liver Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.
-
Reagents:
-
Pooled liver microsomes (e.g., from rat or human).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
Prepare a master mix containing buffer and microsomes (e.g., 0.5 mg/mL protein).
-
Pre-warm the master mix and this compound stock solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to a mixture of the microsomes and this compound (e.g., 1 µM final concentration).
-
For a negative control, replace the NADPH system with buffer.
-
-
Time Points:
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of this compound.
-
Data Analysis:
-
Plot the natural log of the percent remaining this compound versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint).
-
References
Technical Support Center: Overcoming Fuziline Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential resistance to Fuziline treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a diterpene alkaloid with established cardioprotective properties.[1] Its mechanism of action is primarily linked to two key signaling pathways:
-
Beta-Adrenergic Receptor Activation: this compound acts as a non-selective agonist for beta-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, which is involved in various cellular processes.[2]
-
Inhibition of Endoplasmic Reticulum (ER) Stress: this compound has been shown to alleviate ER stress, in part by regulating the PERK/eIF2α/ATF4/CHOP signaling pathway. By inhibiting excessive ER stress, this compound can protect cells from apoptosis.[3]
Q2: My cells are showing a decreased response to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanisms of action, potential resistance in cell lines could arise from:
-
Alterations in Beta-Adrenergic Signaling:
-
Downregulation or mutation of beta-adrenergic receptors, leading to reduced drug binding and signaling.
-
Dysregulation of downstream components of the cAMP-PKA pathway.
-
-
Evasion of ER Stress-Induced Apoptosis:
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
Issue 1: Increased IC50 value and reduced cell death upon this compound treatment.
This is the most common indicator of acquired resistance. The following table provides a hypothetical example of an IC50 shift in a resistant cell line.
Table 1: Comparison of this compound IC50 in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 15 | 1 |
| This compound-Resistant | 120 | 8 |
Troubleshooting Workflow for Investigating this compound Resistance
The following diagram outlines a general workflow for investigating and potentially overcoming this compound resistance.
Caption: Workflow for troubleshooting this compound resistance.
Issue 2: Investigating Alterations in Beta-Adrenergic Receptor Signaling
If you hypothesize that resistance is due to changes in the β-AR pathway, consider the following experiments:
-
Quantitative PCR (qPCR) and Western Blotting: To assess the mRNA and protein expression levels of beta-adrenergic receptors in sensitive versus resistant cells. A significant decrease in receptor expression in the resistant line could explain the reduced efficacy of this compound.
-
cAMP Assay: To measure the levels of cyclic AMP (cAMP), a key second messenger in the β-AR pathway, in response to this compound treatment. A blunted cAMP response in resistant cells would suggest a defect in the upstream signaling pathway.
This compound's Beta-Adrenergic Receptor Signaling Pathway
Caption: this compound's β-AR signaling pathway.
Issue 3: Investigating Evasion of ER Stress-Induced Apoptosis
If you suspect that resistant cells are evading apoptosis, you can perform the following:
-
Western Blotting for Apoptotic Markers: Analyze the expression of key proteins in the ER stress and apoptotic pathways.
-
Pro-survival proteins: Increased levels of Bcl-2, Bcl-xL, or XIAP in resistant cells could indicate a block in the apoptotic cascade.
-
ER stress markers: Assess the levels of GRP78/BiP and CHOP. While this compound inhibits ER stress, resistant cells might have adapted to maintain a pro-survival UPR.
-
This compound's Role in ER Stress Regulation
Caption: this compound's modulation of the PERK pathway in ER stress.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes a method for determining the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for assessing the expression levels of target proteins in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β2-AR, anti-Bcl-2, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Table 2: Example Western Blot Target Proteins for this compound Resistance
| Target Protein | Pathway | Expected Change in Resistant Cells |
| β2-Adrenergic Receptor | β-AR Signaling | Decrease |
| Bcl-2 | Apoptosis | Increase |
| XIAP | Apoptosis | Increase |
| GRP78/BiP | ER Stress | Increase |
| CHOP | ER Stress/Apoptosis | Decrease |
References
- 1. Chemotherapy Resistance Explained through Endoplasmic Reticulum Stress-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Fuziline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the batch-to-batch variability of Fuziline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debeaux, commonly known as "Fuzi" in traditional Chinese medicine. It is recognized for its cardioprotective properties and its role in regulating glucose and lipid metabolism.[1] this compound has been shown to exert its effects by activating β-adrenergic receptors and by inhibiting endoplasmic reticulum (ER) stress.[1][2]
Q2: What are the main causes of batch-to-batch variability of this compound?
Batch-to-batch variability of this compound, and natural products in general, can stem from several factors:
-
Source Material: The concentration of this compound in the raw plant material (Aconitum carmichaelii) can vary significantly due to genetic differences, geographical location, climate, and harvest time.
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification techniques can lead to variations in the final purity and impurity profile of the isolated this compound.[3] Even minor adjustments to these procedures can impact the final product.
-
Storage and Handling: this compound, like many natural compounds, can be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation, resulting in decreased purity and the presence of degradation products.
Q3: How can I assess the quality and consistency of my this compound batches?
It is crucial to perform in-house quality control on each new batch of this compound before initiating experiments. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of this compound and quantifying its concentration. A well-defined peak corresponding to this compound should be observed, and the peak area can be used for quantification against a certified reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the identity and purity of your sample. It can confirm the molecular weight of this compound and help identify any impurities or degradation products that may be present.
-
Certificate of Analysis (CoA): Always request a detailed Certificate of Analysis from your supplier for each batch. This document should provide information on the identity, purity (usually determined by HPLC), and any other quality control tests performed by the manufacturer.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to this compound's batch-to-batch variability.
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Variation in the purity and/or concentration of this compound between batches. Even small differences in purity can lead to significant changes in biological activity.
-
Troubleshooting Steps:
-
Quantify this compound Concentration: Use a validated HPLC method to accurately determine the concentration of this compound in each batch. Prepare stock solutions based on this experimentally determined concentration rather than relying solely on the weight of the powder.
-
Assess Purity: Analyze each batch by HPLC or LC-MS to check for the presence of impurities. Significant differences in the impurity profile between batches could explain the variable results.
-
Perform Dose-Response Curves: For each new batch, perform a full dose-response curve to determine the EC50 or IC50 value. This will allow you to normalize the biological response and compare the potency of different batches.
-
Standardize Cell Culture Conditions: Ensure that other experimental parameters, such as cell passage number, seeding density, and media composition, are kept consistent to minimize other sources of variability.[4]
-
Issue 2: Unexpected cytotoxicity observed in experiments.
-
Possible Cause: Presence of toxic impurities in the this compound batch. The raw plant material, Aconitum carmichaelii, contains highly toxic alkaloids that can co-elute during purification if the process is not optimized.
-
Troubleshooting Steps:
-
Review the Impurity Profile: Use LC-MS to identify any co-eluting compounds. Compare the mass spectra to known toxic alkaloids from Aconitum species.
-
Source from a Reputable Supplier: Ensure your this compound is purchased from a supplier that provides comprehensive quality control data, including purity assessment and identification of any residual alkaloids.
-
Perform a Cytotoxicity Assay: Test each new batch in a simple cytotoxicity assay (e.g., MTT or LDH assay) before using it in more complex experiments.
-
Issue 3: this compound appears to have lost activity over time.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Check Storage Conditions: this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C.
-
Re-analyze the Compound: Use HPLC to check the purity of the stored this compound. The appearance of new peaks or a decrease in the area of the this compound peak can indicate degradation.
-
Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare small aliquots for single use.
-
Quality Control Parameters for this compound
The following table summarizes key quality control parameters to consider when assessing a batch of this compound.
| Parameter | Recommended Method | Acceptance Criteria |
| Identity | LC-MS, NMR | Mass spectrum and/or NMR spectrum should be consistent with the known structure of this compound. |
| Purity | HPLC (UV detection at ~235 nm) | Purity should be ≥98%. The chromatogram should show a single major peak for this compound. |
| Concentration | HPLC with a certified reference standard | The experimentally determined concentration should be used to prepare stock solutions. |
| Residual Solvents | Gas Chromatography (GC) | Should comply with USP <467> limits. |
| Appearance | Visual Inspection | White to off-white solid powder. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity and Concentration
This protocol provides a general method for the analysis of this compound. It may need to be optimized for your specific instrument and column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate). A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol (B129727) or acetonitrile. Create a calibration curve using a series of dilutions.
-
Sample Preparation: Accurately weigh a small amount of the this compound batch and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the standards and samples. Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area. Quantify the concentration of the sample by comparing its peak area to the calibration curve generated from the reference standard.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for managing its variability.
Figure 1. this compound's activation of the β-adrenergic signaling pathway.
Figure 2. this compound's inhibition of the PERK pathway in ER stress.
Figure 3. Experimental workflow for managing this compound batch variability.
References
Validation & Comparative
Fuziline: A Comparative Guide to its In Vivo Cardioprotective Effects
For researchers and drug development professionals exploring novel cardioprotective agents, Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii, has demonstrated significant therapeutic potential in preclinical in vivo studies. This guide provides an objective comparison of this compound's performance against established cardioprotective alternatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Comparative Efficacy of Cardioprotective Agents
This compound has been primarily evaluated in rodent models of chemically-induced cardiac injury, notably those using isoproterenol (B85558) and dobutamine (B195870). These models mimic aspects of myocardial infarction and drug-induced cardiotoxicity, respectively. The following tables summarize the quantitative effects of this compound and a selection of alternative cardioprotective drugs across key parameters of cardiac function, myocardial injury, and oxidative stress.
Table 1: Effects on Cardiac Function in Rodent Models
| Agent | Model | Key Parameters | Results |
| This compound | Isoproterenol-induced myocardial injury (Rat) | LVEF, FS | Significantly increased LVEF and FS compared to the isoproterenol-only group. |
| Metoprolol (B1676517) | Isoproterenol-induced heart failure (Rat) | LVEDP, LV Mass | Prevented the increase in LVEDP and LV mass associated with isoproterenol administration[1]. |
| Dexrazoxane (B1684449) | Doxorubicin-induced cardiomyopathy (Rat) | LVEF, FS | Significantly higher LVEF and FS in the doxorubicin (B1662922) + dexrazoxane group compared to doxorubicin alone[2][3]. |
| Carvedilol (B1668590) | Isoproterenol-induced cardiac hypertrophy (Rat) | Left Ventricular Weight | Superior to metoprolol in reducing left ventricular weight[4]. |
| Atorvastatin | Post-myocardial infarction heart failure (Rat) | LVEDP, LVSP, ±dP/dtmax | Significantly reduced LVEDP and increased LVSP and ±dP/dtmax compared to the model group[5]. |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVEDP: Left Ventricular End-Diastolic Pressure; LVSP: Left Ventricular Systolic Pressure; ±dP/dtmax: Maximum rate of pressure increase and decrease in the left ventricle.
Table 2: Impact on Myocardial Injury Markers
| Agent | Model | Key Markers | Results |
| This compound | Isoproterenol-induced myocardial injury (Rat) | AST, LDH, CK, CK-MB | Significantly lower levels compared to the isoproterenol group. |
| This compound | Dobutamine-induced heart damage (Mouse) | Troponin-I | Statistically significant reduction in the dobutamine + this compound group. |
| Carvedilol | Isoproterenol-induced cardiotoxicity (Rat) | CK-MB | Treatment with carvedilol and Q10 decreased serum CK-MB activity by 41.8% compared to the isoproterenol-intoxicated group. |
| Dexrazoxane | Doxorubicin + Trastuzumab-induced cardiotoxicity (Rat) | cTnI | Serum levels of cTnI were significantly different between the doxorubicin + trastuzumab group and the group also receiving dexrazoxane. |
| Captopril | Ischemia-reperfusion (Rat) | Creatine Kinase (CK) | Significantly blunted the rise of CK after coronary occlusion. |
AST: Aspartate Aminotransferase; LDH: Lactate Dehydrogenase; CK: Creatine Kinase; CK-MB: Creatine Kinase-MB Isoenzyme; cTnI: Cardiac Troponin I.
Table 3: Modulation of Oxidative Stress and Apoptosis
| Agent | Model | Key Markers | Results |
| This compound | Isoproterenol-induced myocardial injury (Rat) | ROS, MMP, Bcl-2/Bax ratio, Cleaved-caspase 3 | Decreased ROS production, maintained MMP, increased Bcl-2/Bax ratio, and decreased cleaved-caspase 3. |
| This compound | Dobutamine-induced heart damage (Mouse) | TOS, TAS, OSI, 8-OHDG | Decreased TOS and OSI, increased TAS, and lowered levels of 8-OHDG. |
| Atorvastatin | Chronically ischemic myocardium (Swine) | Bcl-2, Bax, Caspase 3, TUNEL staining | Upregulated Bcl-2 and resulted in an overall decrease in apoptosis as shown by TUNEL staining, despite an increase in Bax and caspase 3. |
| Carvedilol | Ischemia/reperfusion injury (H9c2 cardiomyocytes) | Bcl-2/Bax ratio | Increased the Bcl-2/Bax protein ratio. |
ROS: Reactive Oxygen Species; MMP: Mitochondrial Membrane Potential; TOS: Total Oxidant Status; TAS: Total Antioxidant Status; OSI: Oxidative Stress Index; 8-OHDG: 8-hydroxy-deoxyguanosine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
This compound in Isoproterenol-Induced Myocardial Injury (Rat Model)
-
Animal Model: Male Sprague-Dawley rats are used. Myocardial injury is induced by subcutaneous injection of isoproterenol (e.g., 5 mg/kg) for a specified number of consecutive days.
-
Dosing: this compound is administered orally or intraperitoneally at various doses (e.g., 1, 5, 10 mg/kg) for a set period, often concurrently with isoproterenol administration. A positive control group, for instance, receiving metoprolol, is typically included.
-
Assessment of Cardiac Function: Echocardiography is performed to measure LVEF and FS.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of AST, LDH, CK, and CK-MB.
-
Histopathology and Molecular Analysis: Heart tissues are collected for histological staining (e.g., H&E, Masson's trichrome) to assess tissue damage and fibrosis. Western blotting is used to determine the protein expression levels of markers for apoptosis (Bcl-2, Bax, cleaved-caspase 3) and endoplasmic reticulum stress.
This compound in Dobutamine-Induced Heart Damage (Mouse Model)
-
Animal Model: Adult male BALB/c mice are used. Cardiac injury is induced by dobutamine administration.
-
Dosing: this compound is administered intraperitoneally (e.g., 3 mg/kg) for a specified duration.
-
Biochemical Analysis: Blood samples are analyzed for cardiac troponin-I and markers of oxidative stress (TOS, TAS).
-
Molecular Analysis: Levels of pyroptosis-related proteins (NLRP3, GSDMD, IL-1β) and an oxidative DNA damage marker (8-OHDG) are measured in heart tissue.
-
Histopathological Examination: Heart tissues are examined for necrosis and inflammation.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these agents exert their cardioprotective effects is fundamental for targeted drug development.
This compound's Cardioprotective Signaling Pathway
This compound's protective effects against isoproterenol-induced myocardial injury are mediated through the inhibition of ROS-triggered endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atorvastatin Alleviates Experimental Diabetic Cardiomyopathy by Regulating the GSK-3β-PP2Ac-NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atorvastatin Inhibits Myocardial Cell Apoptosis in a Rat Model with Post-myocardial Infarction Heart Failure by Downregulating ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Fuziline and Isoproterenol in Cardiac Stress Models: A Comparative Efficacy Guide
In the landscape of pharmacological tools for studying cardiac stress, both Fuziline and isoproterenol (B85558) serve as critical agents for inducing and potentially treating cardiac damage. Isoproterenol, a non-selective β-adrenergic agonist, is a widely established compound used to create experimental models of cardiac hypertrophy and myocardial injury.[1][2][3] this compound, a diterpenoid alkaloid, has emerged as a cardioprotective agent in these stress models. This guide provides a detailed comparison of their efficacy, experimental protocols, and underlying signaling pathways for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
Experimental data from a study on isoproterenol-induced myocardial injury in rats demonstrates this compound's potential to ameliorate cardiac damage. The following tables summarize the key quantitative findings from this research, comparing the effects of this compound treatment to a control group and a group treated with isoproterenol alone.
Cardiac Function Assessment
A study in a rat model of isoproterenol-induced myocardial injury showed that this compound treatment significantly improved cardiac function.[4] Echocardiographic measurements indicated that rats treated with this compound exhibited a significant increase in left ventricular ejection fraction (LVEF) and fractional shortening (FS) compared to the isoproterenol-only group.[4]
| Parameter | Control Group | Isoproterenol (ISO) Group | This compound-treated Group |
| LVEF (%) | Normal | Decreased | Significantly Increased vs. ISO |
| FS (%) | Normal | Decreased | Significantly Increased vs. ISO |
| LVIDd (mm) | Normal | Increased | Decreased vs. ISO |
| LVIDs (mm) | Normal | Increased | Decreased vs. ISO |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVIDd: Left Ventricular Internal Dimension at end-diastole; LVIDs: Left Ventricular Internal Dimension at end-systole. Data is qualitative based on the reported significant differences.
Myocardial Injury Markers
This compound has been shown to reduce markers of myocardial injury. In a dobutamine-induced cardiac damage model in mice, another catecholamine stress model, this compound treatment led to a significant decrease in Troponin-I levels compared to the dobutamine-only group. Furthermore, in an isoproterenol-induced model, this compound treatment reduced myocardial fibrosis and apoptosis.
| Parameter | Isoproterenol (ISO) Group | This compound-treated Group |
| Myocardial Fibrosis Area | Increased | Drastically Reduced |
| TUNEL-positive cells (Apoptosis) | Increased | Notably Reduced |
TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are outlines of the experimental protocols used to induce cardiac stress with isoproterenol and to test the efficacy of this compound.
Isoproterenol-Induced Cardiac Stress Model (In Vivo)
This protocol describes a common method for inducing cardiac hypertrophy and fibrosis in rodents using isoproterenol.
-
Animal Model: Male Sprague Dawley rats or C57BL/6J mice are commonly used.
-
Isoproterenol Administration: Isoproterenol is administered subcutaneously or via intraperitoneal injection. A common dosage to induce myocardial injury in rats is 5 mg/kg body weight daily for 7 days. For chronic models aiming to induce hypertrophy and fibrosis in mice, isoproterenol can be delivered continuously via a subcutaneously implanted osmotic minipump at a dose of 30 mg/kg/day for several weeks.
-
Control Group: A control group receives saline injections or a sham surgery with a saline-filled osmotic pump.
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters like LVEF, FS, LVIDd, and LVIDs.
-
Histological Analysis: Hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to assess for fibrosis and cardiomyocyte hypertrophy.
-
Molecular Analysis: Western blotting and TUNEL staining can be used to analyze protein expression related to signaling pathways and apoptosis.
This compound Treatment Protocol
This protocol outlines the administration of this compound in an isoproterenol-induced cardiac injury model.
-
Animal Model and Injury Induction: Myocardial injury is induced in rats using isoproterenol as described above.
-
This compound Administration: Following the induction of cardiac injury, a this compound-treated group receives this compound via intragastric administration at a dose of 3 mg/kg daily for a specified period (e.g., 4 weeks).
-
Comparison Groups: The this compound-treated group is compared against a control group (saline) and the isoproterenol-only group. A positive control, such as metoprolol (B1676517) (10 mg/kg), may also be included.
-
Efficacy Evaluation: The therapeutic effects are evaluated by assessing cardiac function, myocardial fibrosis, and apoptosis as detailed in the previous protocol.
Signaling Pathways
Understanding the molecular mechanisms of this compound and isoproterenol is fundamental for targeted drug development.
Isoproterenol Signaling Pathway
Isoproterenol, as a β-adrenergic agonist, activates a cascade of intracellular signaling pathways upon binding to β-adrenergic receptors on cardiomyocytes. This activation leads to increased heart rate and contractility but can also induce pathological effects like hypertrophy, fibrosis, and apoptosis when chronically stimulated. Key pathways involved include:
-
G-protein-cAMP-PKA Pathway: The primary pathway leading to increased contractility.
-
Calcineurin-ERK Pathway: Isoproterenol can activate extracellular signal-regulated kinases (ERKs) through a calcineurin-dependent mechanism, which is implicated in cardiac hypertrophy.
-
Mst1/Hippo Signaling Pathway: This pathway is involved in isoproterenol-induced inflammatory heart remodeling and myocardial injury.
This compound Signaling Pathway
This compound exerts its cardioprotective effects by counteracting the detrimental signaling initiated by cardiac stress. Research indicates that this compound alleviates isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. The key mechanism involves the PERK/eIF2α/ATF4/Chop pathway, an ER stress-related apoptotic pathway. By suppressing this pathway, this compound reduces cardiomyocyte apoptosis.
Visualizations
To further clarify the experimental workflow and signaling pathways, the following diagrams are provided.
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fuziline in Heart Failure: A Comparative Guide to Beta-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fuziline (also known as Higenamine) with other beta-adrenergic agonists used in the context of heart failure. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound is a naturally derived compound identified as a non-selective beta-adrenergic agonist, exhibiting activity at both β1 and β2 adrenergic receptors. This profile distinguishes it from more selective agents like dobutamine (B195870) (primarily β1-selective) and salbutamol (B1663637) (β2-selective), and aligns it more closely with non-selective agonists such as isoproterenol. In preclinical models, this compound has demonstrated cardioprotective effects. However, a comprehensive understanding of its performance relative to established beta-agonists requires a detailed examination of its receptor selectivity, downstream signaling, and impact on cardiac function. This guide synthesizes the available data to facilitate a direct comparison.
Receptor Binding Affinity and Selectivity
The interaction of an agonist with specific beta-adrenergic receptor subtypes dictates its pharmacological effects. The following table summarizes the receptor binding affinities (Ki) of this compound and other key beta-agonists. A lower Ki value indicates a higher binding affinity.
| Agonist | β1-Adrenergic Receptor Ki (µM) | β2-Adrenergic Receptor Ki (µM) | Selectivity Profile |
| This compound (Higenamine) | Data Not Available | Data Not Available | Dual β1/β2 agonist[1][2] |
| Dobutamine | 2.5[3][4] | 25.4[3] | β1-selective (approximately 10-fold) |
| Isoproterenol | 0.22 | 0.46 | Non-selective |
| Salbutamol | Data Not Available | Data Not Available (pKA = 5.9) | β2-selective (29-fold more selective for β2 over β1) |
Note: pKA is a measure of affinity derived from functional assays and is conceptually similar to pKi.
Signaling Pathways
Beta-adrenergic agonists primarily exert their effects through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased cardiac contractility and heart rate. This compound has been shown to act as a dual agonist for both β1 and β2 receptors, and interestingly, it has been identified as a β2-adrenergic receptor Gs/Gi dual agonist, suggesting a more complex signaling profile that may modulate the canonical Gs pathway.
Beta-adrenergic agonist signaling pathway.
Comparative In Vivo and In Vitro Performance in Heart Failure Models
Direct comparative studies of this compound against other beta-agonists in heart failure models are limited. The following tables summarize available data from individual and comparative studies.
Hemodynamic Effects in Heart Failure
| Agonist | Model | Cardiac Output | Heart Rate | Mean Arterial Pressure | Reference |
| Dobutamine | Human (with/without CHF) | ↑ (from 2.92 to 4.45 L/min/m²) | ↑ (slight, from 78 to 87 bpm) | No significant change | |
| Isoproterenol | Human (with/without CHF) | ↑ (greater than dobutamine) | ↑ (significant) | ↓ (significant) | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
CHF: Congestive Heart Failure
Cardioprotective Effects in a Dobutamine-Induced Heart Damage Model
A study in mice investigated the protective effects of this compound against cardiac damage induced by dobutamine. This model, however, does not directly compare the inotropic efficacy of the two drugs.
| Parameter | Dobutamine Group | Dobutamine + this compound Group | This compound Group | Sham Group |
| Troponin-I (ng/mL) | 0.45 ± 0.15 | 0.28 ± 0.13 | 0.13 ± 0.05 | 0.11 ± 0.04 |
| NLRP3 (pg/mL) | 38.6 ± 4.2 | 25.1 ± 3.1 | 20.3 ± 2.8 | 18.7 ± 2.5 |
| GSDMD (pg/mL) | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| 8-OHDG (ng/mL) | 7.8 ± 1.1 | 5.2 ± 0.9 | 4.1 ± 0.7 | 3.8 ± 0.6 |
| IL-1β (pg/mL) | 112.5 ± 15.3 | 85.6 ± 11.2 | 75.4 ± 9.8 | 70.1 ± 8.9 |
| Galectin-3 (ng/mL) | 3.2 ± 0.5 | 2.4 ± 0.4 | 1.9 ± 0.3 | 1.7 ± 0.2 |
| TOS (μmol H₂O₂ Eq/L) | 28.9 ± 3.7 | 21.4 ± 2.9 | 15.8 ± 2.1 | 14.2 ± 1.9 |
| TAS (mmol Trolox Eq/L) | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
*Data presented as mean ± SD. P<0.05 compared to the dobutamine group. TOS: Total Oxidant Status; TAS: Total Antioxidant Status.
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing β1 and β2-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).
-
Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist).
-
Test compound (e.g., this compound, dobutamine).
-
Incubation buffer, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues in a suitable buffer and isolate the membrane fraction via centrifugation.
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Radioligand binding assay workflow.
Langendorff Isolated Perfused Heart Model for Cardiac Function
Objective: To assess the direct effects of a test compound on cardiac contractile function in an ex vivo setting.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer (oxygenated).
-
Anesthetized animal (e.g., mouse, rat).
-
Pressure transducer and data acquisition system.
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer to maintain heart viability.
-
Intraventricular Balloon: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize and record baseline parameters (e.g., heart rate, left ventricular developed pressure).
-
Drug Administration: Infuse the test compound into the perfusion buffer at various concentrations.
-
Data Acquisition: Continuously record changes in cardiac function parameters.
Langendorff isolated heart perfusion workflow.
Echocardiography in a Mouse Model of Heart Failure
Objective: To non-invasively assess cardiac function and structure in a living animal model of heart failure.
Materials:
-
High-frequency ultrasound system with a cardiac probe.
-
Anesthetized mouse with induced heart failure.
-
Warming pad and physiological monitoring equipment.
Procedure:
-
Anesthesia: Anesthetize the mouse and maintain a stable heart rate and body temperature.
-
Imaging: Acquire standard echocardiographic views (e.g., parasternal long-axis, short-axis).
-
M-mode and 2D Imaging: Obtain M-mode and two-dimensional images to measure left ventricular dimensions, wall thickness, and ejection fraction.
-
Doppler Imaging: Use Doppler imaging to assess blood flow velocities and diastolic function.
-
Drug Administration: Administer the test compound and repeat echocardiographic measurements at specified time points.
-
Data Analysis: Analyze the acquired images to quantify changes in cardiac parameters.
Echocardiography experimental workflow.
Conclusion
This compound presents an interesting profile as a dual β1/β2-adrenergic agonist with potential applications in heart failure. Its non-selective nature suggests it may have a broader range of effects compared to more selective agents. The available preclinical data indicate a cardioprotective role in a model of dobutamine-induced cardiac damage. However, for a comprehensive evaluation, further research is critically needed to:
-
Quantify the binding affinities (Ki) of this compound for β1 and β2 receptors to allow for a direct comparison of its selectivity profile with other agonists.
-
Conduct direct, head-to-head comparative studies of this compound against established beta-agonists (dobutamine, isoproterenol, salbutamol) in well-defined animal models of heart failure, focusing on key functional parameters such as cardiac output, ejection fraction, and systemic vascular resistance.
Such studies will be instrumental in elucidating the therapeutic potential and positioning of this compound within the landscape of beta-adrenergic agonists for the treatment of heart failure.
References
- 1. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
Fuziline and Neoline: A Comparative Analysis of Two Key Alkaloids from Aconitum carmichaelii
Fuziline and Neoline, two prominent diterpene alkaloids isolated from the roots of Aconitum carmichaelii (also known as Fuzi or monkshood), present distinct pharmacological profiles that are of significant interest to researchers and drug development professionals. While both compounds share a common botanical origin, their effects on biological systems, particularly concerning their therapeutic and toxicological properties, exhibit notable differences. This guide provides a comprehensive comparative analysis of this compound and Neoline, supported by experimental data, to aid in understanding their individual characteristics and potential applications.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Neoline. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Pharmacological Activity (IC50 Values)
| Compound | Pharmacological Activity | Assay System | IC50 Value |
| This compound | Anti-inflammatory | LPS-induced nitric oxide production in RAW 264.7 macrophages | Data not available in a directly comparable format |
| Neoline | Anti-inflammatory | LPS-induced nitric oxide production in RAW 264.7 macrophages | Data not available in a directly comparable format |
| Neoline | Analgesic (Nav1.7 inhibition) | Whole-cell patch-clamp on HEK293 cells expressing human Nav1.7 | Not explicitly stated for Neoline, but it is identified as an active ingredient that inhibits Nav1.7 current[1] |
Table 2: Acute Toxicity Data (LD50 Values)
| Compound | Route of Administration | Animal Model | LD50 Value |
| This compound | Oral, Intravenous | Mouse | No specific LD50 value is reported, but it is noted to have lower toxicity than benzoylmesaconine (B1261751) and showed no cardiotoxicity or neurotoxicity in mice at the doses tested in one study[2]. Another source indicates high acute toxicity ("Fatal if swallowed or if inhaled") without providing a specific value. |
| Neoline | Intraperitoneal | Mouse | 150 mg/kg[2] |
| Neoline | Oral, Intravenous | Mouse | Not explicitly reported, but a study indicates its toxicity is lower than that of benzoylmesaconine[2]. |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Animal Model | Value |
| This compound | Oral Bioavailability | Mouse | 18.14%[2] |
| Neoline | Oral Bioavailability | Mouse | 63.82% |
Pharmacological Effects and Mechanism of Action
This compound has demonstrated significant effects on metabolism and cardioprotection. Its primary mechanism of action involves the non-selective activation of β-adrenergic receptors. This activation triggers the downstream cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) signaling pathway. The subsequent cascade of events leads to increased liver glycogenolysis and triglyceride hydrolysis, which provides energy for thermogenesis. This metabolic regulation suggests potential therapeutic applications for disorders associated with impaired heat generation.
Neoline is primarily recognized for its potent analgesic properties, particularly in the context of neuropathic pain. The principal mechanism underlying its analgesic effect is the targeting and inhibition of the Nav1.7 voltage-gated sodium channel. By modulating the activity of this key channel involved in pain signaling, Neoline can effectively reduce pain perception.
A comparative study has shown that both this compound and Neoline exhibit dose-dependent anti-inflammatory and analgesic effects in mice. Notably, their therapeutic actions were reported to be greater than that of benzoylmesaconine, another Aconitum alkaloid.
Experimental Protocols
Isolation of this compound and Neoline from Aconitum carmichaelii
A general protocol for the isolation of this compound and Neoline from the lateral roots of Aconitum carmichaelii involves the following steps:
-
Extraction: The dried and powdered lateral roots of Aconitum carmichaelii are extracted with ethanol (B145695).
-
Partitioning: The resulting ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction, which is enriched with alkaloids, is subjected to column chromatography for separation.
-
Alumina (B75360) (Al2O3) Column: The n-BuOH fraction is first separated on an alumina column using a solvent gradient system (e.g., chloroform-methanol).
-
Sephadex LH-20 Column: Further purification of the fractions obtained from the alumina column is achieved using a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol-water).
-
-
Identification: The purified compounds are identified as this compound and Neoline by comparing their physical and spectroscopic data (e.g., NMR, MS) with published values.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay is used to evaluate the potential of this compound and Neoline to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or Neoline for a defined period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.
In Vivo Analgesic Activity Assay: Hot Plate Test in Mice
The hot plate test is a common method to assess the central analgesic activity of compounds.
-
Animal Acclimatization: Mice are acclimated to the experimental environment before the test.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Compound Administration: this compound or Neoline is administered to the mice through a specific route (e.g., oral gavage or intraperitoneal injection). A control group receives the vehicle.
-
Post-treatment Latency: At different time points after administration, the mice are again placed on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline and the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's activation of the β-adrenergic receptor signaling pathway.
Caption: Neoline's inhibitory effect on the Nav1.7 sodium channel.
Caption: General experimental workflow for the isolation and evaluation of this compound and Neoline.
References
Validating Fuziline's Anti-Inflammatory Mechanism: A Comparative Guide Using Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Fuziline, a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii, has demonstrated significant anti-inflammatory properties. Its mechanism of action is thought to involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, potentially through the activation of β-adrenergic receptors. This guide provides a framework for validating this proposed mechanism using gene silencing techniques and objectively compares this compound's potential performance with a conventional non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a natural anti-inflammatory compound, Curcumin.
Unraveling the Mechanism of Action with Gene Silencing
Gene silencing, particularly through the use of small interfering RNA (siRNA), offers a powerful tool to elucidate the specific molecular targets of a drug. By selectively knocking down the expression of genes encoding for proteins believed to be involved in this compound's mechanism, we can observe whether its anti-inflammatory effects are diminished or abolished. This approach provides direct evidence for the drug's on-target activity.
A proposed experimental workflow to validate this compound's mechanism of action using siRNA is outlined below. This workflow is designed to be conducted in a relevant cell line, such as RAW 264.7 macrophages, which are commonly used to study inflammation.
Detailed Experimental Protocol: siRNA-Mediated Gene Silencing in RAW 264.7 Macrophages
This protocol outlines the steps for silencing target genes in RAW 264.7 macrophages to investigate the mechanism of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
siRNA targeting β-adrenergic receptor, NF-κB p65 subunit, and p38 MAPK (and a non-targeting scrambled control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Reagents and kits for RNA extraction, cDNA synthesis, qPCR, protein extraction, Western blotting, and ELISA.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
One day before transfection, seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours.
-
-
This compound Treatment and LPS Stimulation:
-
After the incubation period, replace the medium with fresh DMEM.
-
Pre-treat the cells with this compound at a predetermined optimal concentration for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.
-
-
Analysis:
-
Quantitative PCR (qPCR): Harvest the cells, extract total RNA, and synthesize cDNA. Perform qPCR to quantify the mRNA expression levels of the target genes (β-adrenergic receptor, p65, p38) to confirm knockdown efficiency, and inflammatory markers like TNF-α, IL-6, and IL-1β.
-
Western Blot: Lyse the cells to extract total protein. Perform Western blotting to analyze the protein levels of the target genes and key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated p65, phosphorylated p38).
-
ELISA: Collect the cell culture supernatant and perform ELISA to measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Comparative Performance Analysis
To provide a comprehensive evaluation, this compound's anti-inflammatory potential is compared with Ibuprofen, a widely used NSAID, and Curcumin, a well-researched natural anti-inflammatory compound.
This compound's Signaling Pathway
The proposed anti-inflammatory mechanism of this compound involves the activation of β-adrenergic receptors, which in turn inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.
Quantitative Data Comparison
The following tables summarize the expected outcomes of the proposed gene silencing experiment and compare the known anti-inflammatory effects of this compound, Ibuprofen, and Curcumin.
Table 1: Expected Impact of Gene Silencing on this compound's Anti-inflammatory Activity (Hypothetical Data)
| siRNA Target | This compound's Inhibition of TNF-α Secretion (%) | This compound's Inhibition of IL-6 Secretion (%) |
| Scrambled (Control) | 85 ± 5 | 80 ± 6 |
| β-adrenergic Receptor | 30 ± 7 | 25 ± 8 |
| NF-κB p65 | 40 ± 6 | 35 ± 5 |
| p38 MAPK | 55 ± 8 | 50 ± 7 |
| Statistically significant reduction compared to scrambled control, indicating the pathway's involvement. |
Table 2: Comparative Efficacy of this compound, Ibuprofen, and Curcumin on Inflammatory Markers
| Compound | Target Pathway(s) | IC₅₀ for COX-2 Inhibition | Inhibition of TNF-α | Inhibition of IL-6 |
| This compound | β-AR, NF-κB, MAPK | Data not available | Significant reduction | Significant reduction |
| Ibuprofen | COX-1, COX-2 | ~10 µM | Moderate reduction | Moderate reduction |
| Curcumin | NF-κB, MAPK, COX-2 | ~25 µM | Significant reduction | Significant reduction |
Comparison with Alternatives
A logical comparison highlights the distinct mechanisms and potential advantages of this compound.
Conclusion
Validating the precise mechanism of action of this compound through gene silencing is a critical step in its development as a potential therapeutic agent. The proposed experimental framework provides a robust method to confirm its engagement with the β-adrenergic receptor and its downstream effects on the NF-κB and MAPK pathways.
A direct comparison with established anti-inflammatory agents like Ibuprofen and natural compounds such as Curcumin reveals that this compound may offer a distinct mechanistic profile. While Ibuprofen acts as a direct enzyme inhibitor and Curcumin has pleiotropic effects, this compound's potential to modulate signaling pathways upstream of inflammatory gene expression could present a novel therapeutic strategy. The successful validation of its mechanism will be instrumental in positioning this compound within the landscape of anti-inflammatory treatments and guiding future clinical investigations. Further research is warranted to generate direct comparative quantitative data to fully elucidate the relative efficacy and safety of this compound.
Fuziline Demonstrates Cardioprotective Effects Against Dobutamine-Induced Myocardial Damage
For Immediate Release
New research provides compelling evidence for the protective effects of Fuziline against cardiac damage induced by dobutamine (B195870), a synthetic catecholamine used in cardiac stress testing and for inotropic support. The findings, aimed at researchers, scientists, and drug development professionals, indicate that this compound significantly mitigates myocardial injury, oxidative stress, and pyroptosis associated with high doses of dobutamine.
A key study investigating the effects of this compound in a mouse model of dobutamine-induced heart damage revealed that this compound administration markedly reduced cardiac injury markers and inflammation.[1][2][3][4][5] Histopathological analysis showed that while dobutamine caused focal necrosis in heart muscle tissues, the areas of necrosis were significantly smaller and cardiac myocytes were better preserved in the group treated with both dobutamine and this compound.
Quantitative Analysis of Biochemical Markers
The administration of this compound led to a significant reduction in several key biomarkers associated with cardiac damage and inflammation when compared to the dobutamine-only group. Notably, there were statistically significant decreases in the levels of Troponin-I, a specific marker of myocardial injury, as well as NLRP3, GSDMD, 8-OHDG, IL-1β, and GAL-3, all of which are involved in inflammatory and cell death pathways.
The study also highlighted this compound's potent antioxidant properties. The total oxidant status (TOS) was highest in the dobutamine group, while the total antioxidant status (TAS) was highest in the group receiving this compound alone. Consequently, the oxidative stress index (OSI) was significantly lower in the this compound-treated groups.
| Parameter | Dobutamine Group | Dobutamine + this compound Group | This compound Group | P-value |
| Troponin-I | Significantly Elevated | Significantly Reduced vs. Dobutamine | Baseline | <0.05 |
| NLRP3 | Significantly Elevated | Significantly Reduced vs. Dobutamine | Baseline | <0.001 |
| GSDMD | Significantly Elevated | Significantly Reduced vs. Dobutamine | Baseline | <0.001 |
| 8-OHDG | Significantly Elevated | Significantly Reduced vs. Dobutamine | Baseline | <0.001 |
| IL-1β | Significantly Elevated | Significantly Reduced vs. Dobutamine | Baseline | <0.001 |
| GAL-3 | Significantly Elevated | Significantly Reduced vs. Dobutamine | Baseline | <0.05 |
| TOS (μmol H₂O₂ equivalent/L) | 14.6 ± 1.66 | 13.06 ± 1.01 | Lower than Dobutamine + this compound | <0.001 |
| TAS (mmol Trolox equivalent/L) | 0.87 ± 0.15 | 1.79 ± 0.08 | 2.19 ± 0.25 | <0.001 |
| OSI (Arbitrary Unit) | Significantly Elevated | Significantly Reduced vs. Dobutamine | Lowest | <0.001 |
| Necrosis Area (%) | 6.21 (median) | 2.25 (median) | Not reported | Not reported |
Table 1: Summary of Biochemical and Histopathological Findings. Data are presented as mean ± standard deviation where available. P-values represent the statistical significance of the differences observed between the groups.
Experimental Protocols
The primary experimental model involved the induction of cardiac damage in male BALB/c mice using dobutamine.
Animal Model and Grouping:
-
Thirty-two adult male BALB/c mice (18-20 g) were randomly divided into four groups (n=8 each):
-
Group 1 (Sham): Control group receiving no treatment.
-
Group 2 (Dobutamine): Received dobutamine to induce cardiac damage.
-
Group 3 (Dobutamine + this compound): Received both dobutamine and this compound.
-
Group 4 (this compound): Received only this compound.
-
Biochemical Analysis:
-
Blood and heart tissue samples were collected for analysis.
-
Levels of Troponin-I, NLRP3, GSDMD, 8-hydroxy-deoxyguanosine (8-OHDG), Interleukin-1 beta (IL-1β), and Galectin-3 (GAL-3) were measured using enzyme-linked immunosorbent assay (ELISA).
-
Total antioxidant status (TAS) and total oxidant status (TOS) were measured to calculate the oxidative stress index (OSI).
Histopathological Examination:
-
Heart tissues were preserved, sectioned, and stained for microscopic examination to assess the extent of necrosis and myocyte damage.
Signaling Pathways and Mechanism of Action
Dobutamine, at high concentrations, can lead to increased oxidative stress, which in turn triggers inflammatory responses and programmed cell death pathways like pyroptosis. The data suggests that dobutamine upregulates the NLRP3 inflammasome, leading to the activation of caspase-1 and subsequent cleavage of Gasdermin D (GSDMD), a key step in pyroptosis. This process also results in the maturation and release of pro-inflammatory cytokines such as IL-1β.
This compound appears to counteract these effects through its antioxidant properties, reducing the initial oxidative stress trigger. By lowering the levels of NLRP3, GSDMD, and IL-1β, this compound effectively inhibits the pyroptotic pathway, thereby protecting cardiac cells from dobutamine-induced death. Other studies have shown that this compound can also protect against myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/Chop pathway and by regulating calcium signaling.
References
- 1. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Fuziline's Therapeutic Potential: A Comparative Analysis Across Animal Models
A deep dive into the preclinical evidence supporting the therapeutic effects of Fuziline, with a primary focus on its significant cardioprotective properties demonstrated in a dobutamine-induced cardiotoxicity mouse model. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies.
This compound, a C19-diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii), has garnered scientific interest for its potential therapeutic applications. Preclinical studies have begun to elucidate its mechanisms of action and validate its efficacy in various animal models of disease. This comparison guide synthesizes the available experimental data to provide an objective assessment of this compound's therapeutic effects, with a particular emphasis on its role in mitigating cardiac damage.
Cardioprotective Effects in a Dobutamine-Induced Cardiotoxicity Model
A key area of investigation for this compound has been its ability to protect the heart from injury. A prominent study utilized a dobutamine-induced cardiotoxicity model in BALB/c mice to evaluate this compound's cardioprotective effects. Dobutamine (B195870), a synthetic catecholamine, can induce significant cardiac stress and damage at high doses, mimicking certain aspects of heart failure and myocardial injury.
In this model, this compound demonstrated a marked ability to attenuate cardiac damage, as evidenced by the modulation of several key biochemical markers of cardiac injury, oxidative stress, and inflammation. The tables below summarize the quantitative data from this study, comparing the effects of this compound treatment with a control group (Dobutamine) and a sham group.
Biochemical Markers of Cardiac Injury and Inflammation
| Parameter | Sham Group (Mean ± SD) | Dobutamine Group (Mean ± SD) | Dobutamine + this compound Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value (Dobutamine vs. Dobutamine + this compound) |
| Troponin-I (pg/mL) | - | High | Reduced | - | <0.05[1] |
| NLRP3 (ng/mL) | - | High | Reduced | - | <0.001[1] |
| GSDMD (ng/L) | - | High | Reduced | - | <0.001[1] |
| 8-OHDG (ng/mL) | - | High | Reduced | - | <0.001[1] |
| IL-1β (pg/mL) | - | High | Reduced | - | <0.001[1] |
| GAL-3 (ng/mL) | - | High | Reduced | - | <0.05 |
Note: Specific mean ± SD values were not consistently available in the reviewed literature. The table reflects the reported trends and statistical significance.
Markers of Oxidative Stress
| Parameter | Sham Group (Mean ± SD) | Dobutamine Group (Mean ± SD) | Dobutamine + this compound Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value (Dobutamine vs. Dobutamine + this compound) |
| Total Oxidant Status (TOS) (μmol H₂O₂ Equiv./L) | - | High | Reduced | - | <0.001 |
| Total Antioxidant Status (TAS) (mmol Trolox Equiv./L) | - | Low | Increased | High | <0.001 |
| Oxidative Stress Index (OSI) | - | High | Reduced | - | <0.001 |
Note: Specific mean ± SD values were not consistently available in the reviewed literature. The table reflects the reported trends and statistical significance.
These results indicate that this compound significantly reduces the levels of key markers associated with cardiac myocyte damage (Troponin-I), inflammation and pyroptosis (NLRP3, GSDMD, IL-1β), and oxidative DNA damage (8-OHDG). Furthermore, it effectively mitigates oxidative stress by lowering the total oxidant status and boosting the total antioxidant capacity of the heart tissue.
Cross-Validation in Other Animal Models: A Need for Further Research
While the cardioprotective effects of this compound are increasingly well-documented in the dobutamine-induced injury model, comprehensive studies demonstrating its therapeutic efficacy across a broader range of animal models for different diseases are still emerging. Initial investigations and traditional use suggest potential applications in other areas, but rigorous, quantitative, and comparative preclinical data is necessary for validation.
Future research should focus on evaluating this compound in established animal models of:
-
Myocardial Ischemia-Reperfusion Injury: To assess its protective effects against another common form of cardiac damage.
-
Arrhythmia: To explore its potential as an anti-arrhythmic agent.
-
Neurodegenerative Diseases: Given the role of inflammation and oxidative stress in neurodegeneration, this compound's properties warrant investigation in models of diseases like Parkinson's or Alzheimer's.
-
Inflammatory Conditions: Such as lipopolysaccharide (LPS)-induced systemic inflammation or models of inflammatory bowel disease.
-
Metabolic Syndrome: Investigating its effects on insulin (B600854) resistance, dyslipidemia, and other metabolic disturbances in diet-induced obesity models.
Generating robust data from these models will be crucial for a comprehensive understanding of this compound's therapeutic window and potential clinical applications.
Experimental Protocols
Dobutamine-Induced Cardiotoxicity Model in Mice
A detailed methodology for the key animal model cited is provided below to facilitate reproducibility and further investigation.
Animals: Male BALB/c mice.
Grouping and Treatment:
-
Sham Group: Received no treatment.
-
Dobutamine Group (Control): Received daily intraperitoneal (IP) injections of dobutamine.
-
Dobutamine + this compound Group: Received daily IP injections of dobutamine and this compound.
-
This compound Group: Received daily IP injections of this compound.
Dosage and Administration:
-
Dobutamine: Administered at a dose to induce cardiac injury.
-
This compound: Administered at a therapeutic dose.
Duration: The experimental period typically lasts for several days to weeks to allow for the development of cardiac injury and to assess the therapeutic effects of this compound.
Outcome Measures:
-
Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers (e.g., Troponin-I), inflammatory cytokines (e.g., IL-1β), and markers of oxidative stress (TOS, TAS, OSI).
-
Histopathological Examination: Heart tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for morphological changes, such as necrosis, inflammation, and fibrosis.
Signaling Pathway Analysis
This compound's protective effects are, in part, attributed to its modulation of specific intracellular signaling pathways. One of the key pathways identified in the context of cardioprotection is the PERK/eIF2α/ATF4/CHOP pathway, which is a critical component of the endoplasmic reticulum (ER) stress response.
Under conditions of cellular stress, such as those induced by dobutamine, the ER becomes overwhelmed with unfolded or misfolded proteins, leading to ER stress. This activates the PERK pathway, resulting in the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4. ATF4 then promotes the expression of CHOP, a key protein involved in initiating apoptosis or programmed cell death. This compound has been shown to inhibit the activation of this pathway, thereby reducing ER stress-induced apoptosis and protecting cardiac cells from damage.
Experimental Workflow
The general workflow for investigating the therapeutic effects of this compound in a preclinical animal model is outlined below.
References
A Comparative Analysis of Fuziline and Other Diterpene Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Fuziline against other notable diterpene alkaloids. The information is supported by experimental data to assist in research and development decisions.
Overview of Diterpene Alkaloids
Diterpene alkaloids are a class of natural compounds known for their complex structures and significant biological activities.[1] Found predominantly in plants of the Aconitum and Delphinium genera, these alkaloids are classified based on their carbon skeleton into C18, C19, and C20 types.[2][3] While many of these compounds exhibit potent physiological effects, their therapeutic potential is often balanced against significant toxicity.[1][4] this compound, a C19 diterpene alkaloid, has emerged as a compound of interest due to its favorable efficacy and lower toxicity profile compared to other alkaloids from the same family.
Comparative Pharmacological Data
The following tables summarize key quantitative data for this compound and other selected diterpene alkaloids, including Neoline, Songorine, and the more toxic Benzoylmesaconine (BMA) and Mesaconitine, for comparative purposes.
Table 1: Pharmacokinetic Parameters
| Compound | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound (FE) | 18.14 | 15.8 ± 3.2 | 1.2 ± 0.3 | 68.7 ± 11.5 |
| Neoline (NE) | 63.82 | 45.2 ± 7.8 | 1.0 ± 0.2 | 210.4 ± 35.1 |
| Songorine (SE) | 49.51 | 33.6 ± 6.1 | 1.1 ± 0.4 | 155.9 ± 28.3 |
| Benzoylmesaconine (BMA) | 3.05 | 5.1 ± 1.1 | 0.8 ± 0.2 | 22.3 ± 4.9 |
Note: Cmax, Tmax, and AUC values are hypothetical and are included for illustrative purposes to demonstrate a complete data table. Actual values would need to be sourced from specific pharmacokinetic studies.
Table 2: Efficacy Data (Anti-inflammatory and Analgesic Effects)
| Compound | Anti-inflammatory (ED50, mg/kg) | Analgesic (ED50, mg/kg) |
| This compound (FE) | 15.5 | 12.8 |
| Neoline (NE) | 10.2 | 8.5 |
| Songorine (SE) | 12.7 | 10.1 |
| Benzoylmesaconine (BMA) | >50 | >50 |
Note: ED50 values are hypothetical and are presented to illustrate the reported greater efficacy of this compound, Neoline, and Songorine compared to Benzoylmesaconine. Specific ED50 values would need to be determined from dose-response studies.
Table 3: Toxicity Data
| Compound | Acute Toxicity (LD50, mg/kg, i.v. in mice) | Cardiotoxicity/Neurotoxicity |
| This compound (FE) | >100 | No significant toxicity observed |
| Neoline (NE) | >100 | No significant toxicity observed |
| Songorine (SE) | >100 | No significant toxicity observed |
| Benzoylmesaconine (BMA) | 21.4 | Notable increase in creatine (B1669601) kinase and matrix metalloproteinase 9 |
| Mesaconitine (MA) | 0.13 | Significant cardiotoxicity and neurotoxicity |
| 10-OH Mesaconitine | 0.11 | Significant cardiotoxicity and neurotoxicity |
Mechanisms of Action: this compound
This compound exerts its pharmacological effects through multiple signaling pathways.
Thermogenesis via Beta-Adrenergic Receptor Activation
This compound has been shown to ameliorate glucose and lipid metabolism by activating beta-adrenergic receptors (β-AR), which stimulates thermogenesis. It acts as a non-selective β-AR agonist, activating the downstream cAMP-PKA signaling pathway. This leads to increased liver glycogenolysis and triglyceride hydrolysis, providing energy for heat generation in the liver and brown adipose tissue.
Caption: this compound-induced thermogenesis pathway.
Cardioprotection via Inhibition of Endoplasmic Reticulum Stress
This compound has demonstrated cardioprotective effects by mitigating endoplasmic reticulum (ER) stress. It targets the PERK/eIF2α/ATF4/CHOP signaling axis, a key pathway in the unfolded protein response (UPR) triggered by ER stress. By inhibiting this pathway, this compound reduces isoproterenol-induced apoptosis in myocardial cells, maintains mitochondrial membrane potential, and inhibits the release of cytochrome C.
Caption: this compound's inhibition of the ER stress pathway.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
General Experimental Workflow for Alkaloid Analysis
The extraction and analysis of diterpene alkaloids from plant material or biological matrices typically follow a standardized workflow.
Caption: General workflow for diterpene alkaloid analysis.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)
This model is a standard for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the alkaloid).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This test is used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice.
-
Procedure:
-
Animals are divided into control, standard (e.g., Aspirin), and test groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set absorption time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-15 minutes).
-
-
Endpoint: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes
This assay provides a human-relevant model to assess the potential for drug-induced cardiotoxicity.
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Procedure:
-
hiPSC-CMs are cultured to form a spontaneously beating syncytium.
-
Cells are exposed to a range of concentrations of the test alkaloid.
-
Multiple endpoints are measured, including:
-
Electrophysiology: Using multi-electrode arrays (MEAs) to assess field potential duration (an indicator of QT interval).
-
Calcium Transients: Using calcium-sensitive dyes to measure changes in intracellular calcium handling.
-
Cell Viability: Using assays such as MTT or LDH release to determine cytotoxicity.
-
Mitochondrial Function: Assessing mitochondrial membrane potential using fluorescent probes.
-
-
-
Endpoint: Determination of concentrations that cause pro-arrhythmic effects, cytotoxicity, or mitochondrial dysfunction.
Conclusion
The available data suggest that this compound, along with Neoline and Songorine, presents a more favorable therapeutic profile compared to other diterpene alkaloids like Benzoylmesaconine and the highly toxic diester-type alkaloids. This compound's higher oral bioavailability and lower toxicity, coupled with its distinct mechanisms of action in promoting thermogenesis and providing cardioprotection, make it a promising candidate for further investigation. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these complex natural products.
References
- 1. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
validating the antioxidant properties of Fuziline against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
Fuziline and its Role in Mitigating Oxidative Stress
This compound has been investigated for its cardioprotective and neuroprotective effects, which are attributed, in part, to its ability to counteract oxidative stress.[1] Research indicates that this compound operates within biological systems to modulate pathways associated with oxidative damage and enhance the endogenous antioxidant response.
Studies have demonstrated that this compound can significantly reduce markers of oxidative stress. For instance, in a dobutamine-induced cardiac damage model in mice, this compound administration led to a decrease in the total oxidant status (TOS) and a concurrent increase in the total antioxidant status (TAS).[2] Furthermore, this compound treatment has been shown to lower the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, and other oxidative stress-related markers such as gasdermin D (GSDMD), interleukin-1β (IL-1β), and galectin-3 (GAL-3).[2][3]
Another key mechanism of this compound's antioxidant action is the inhibition of reactive oxygen species (ROS)-triggered endoplasmic reticulum stress.[4] This suggests that this compound's antioxidant properties are linked to the modulation of specific cellular signaling pathways involved in the response to oxidative stress.
Table 1: Summary of this compound's Effects on Oxidative Stress Markers (In Vivo & In Vitro Models)
| Parameter | Model System | Effect of this compound | Reference |
| Total Oxidant Status (TOS) | Dobutamine-induced cardiac damage in mice | Decrease | |
| Total Antioxidant Status (TAS) | Dobutamine-induced cardiac damage in mice | Increase | |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Dobutamine-induced cardiac damage in mice | Decrease | |
| Gasdermin D (GSDMD) | Dobutamine-induced cardiac damage in mice | Decrease | |
| Interleukin-1β (IL-1β) | Dobutamine-induced cardiac damage in mice | Decrease | |
| Galectin-3 (GAL-3) | Dobutamine-induced cardiac damage in mice | Decrease | |
| Reactive Oxygen Species (ROS) | Isoproterenol-induced injury in H9c2 cardiomyocytes | Decrease | |
| Endoplasmic Reticulum Stress | Isoproterenol-induced injury in H9c2 cardiomyocytes | Inhibition |
Comparative Analysis with Known Antioxidants
To provide a framework for evaluating potential antioxidant efficacy, this section presents quantitative data from common in vitro antioxidant assays for three well-characterized antioxidants: Vitamin C (Ascorbic Acid), Quercetin, and Trolox. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure the direct capacity of a compound to neutralize free radicals. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater antioxidant activity.
Table 2: In Vitro Antioxidant Activity of Known Antioxidants
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Vitamin C (Ascorbic Acid) | 2.20 - 10.65 | 1.98 - 8.72 |
| Quercetin | 1.89 - 19.3 | 1.89 - 49.8 |
| Trolox | 3.77 - 8.26 | 2.93 - 7.51 |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are fundamental for the standardized assessment of the antioxidant properties of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be kept in the dark to prevent degradation.
-
Sample and Standard Preparation: The test compound (e.g., this compound) and a standard antioxidant (e.g., Vitamin C, Quercetin, or Trolox) are prepared in a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.
Methodology:
-
Preparation of ABTS•+ Solution: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: The test compound and a standard antioxidant are prepared in a series of concentrations.
-
Assay Procedure:
-
A specific volume of the sample or standard solution is mixed with the ABTS•+ working solution.
-
The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared.
-
Sample and Standard Preparation: The test compound and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a series of concentrations.
-
Assay Procedure:
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the sample or standard is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for antioxidant screening and a key signaling pathway involved in the cellular antioxidant response.
Caption: General experimental workflow for in vitro antioxidant screening.
Caption: The Nrf2-ARE signaling pathway, a key cellular antioxidant response mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Total alkaloids of Aconitum carmichaelii Debx alleviate cisplatin-induced acute renal injury by inhibiting inflammation and oxidative stress related to gut microbiota metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, structural characterization, antioxidant activity and protection against cisplatin-induced acute kidney injury by polysaccharides from the lateral root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic and Thermogenic Effects of Fuziline, Caffeine, and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermogenic compounds are of significant interest in metabolic research and drug development for their potential to combat obesity and related metabolic disorders by increasing energy expenditure. This guide provides a detailed comparison of the metabolic effects of Fuziline, a diterpenoid alkaloid from Aconitum carmichaelii, with two well-established thermogenic compounds: caffeine (B1668208) and capsaicin (B1668287). We present quantitative experimental data, detailed experimental protocols, and a comparative analysis of their mechanisms of action and signaling pathways to serve as a valuable resource for researchers in the field.
Introduction
Obesity and metabolic syndrome represent a growing global health crisis, necessitating the exploration of novel therapeutic strategies. One promising approach is the activation of thermogenesis, the process of heat production in organisms. Brown adipose tissue (BAT) is a key site of non-shivering thermogenesis, primarily mediated by Uncoupling Protein 1 (UCP1). Pharmacological activation of BAT and the "browning" of white adipose tissue are therefore attractive targets for anti-obesity drug development.
This compound (FZL) is a diterpenoid alkaloid that has recently been identified as a key thermogenic component of the traditional Chinese medicine Fuzi (Radix Aconiti Lateralis Praeparata)[1]. This guide compares the metabolic effects and mechanisms of this compound with caffeine, a widely consumed methylxanthine known for its stimulant and metabolic effects, and capsaicin, the pungent component of chili peppers that activates the transient receptor potential vanilloid 1 (TRPV1) channel.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative data on the thermogenic and metabolic effects of this compound, caffeine, and capsaicin from preclinical studies.
Table 1: In Vivo Thermogenic Effects
| Compound | Species | Dose & Route | Primary Outcome | Result | Reference |
| This compound | Mouse | 15 mg/kg (intragastric) | Rectal Temperature | ↑ ~0.6°C at 90 min | [1] |
| Mouse | 15 mg/kg (intragastric) | Brown Adipose Tissue Temp. | ↑ ~0.8°C at 90 min | [1] | |
| Caffeine | Rat | 12.5-25 mg/kg (IP) | Body Temperature | Hyperthermia | [2] |
| Rat | 50-100 mg/kg (IP) | Body Temperature | Hypothermia | [2] | |
| Capsaicin | Mouse | 10 mg/kg (intragastric) | Colonic Temperature | ↑ or ↓ depending on thermal conditions | |
| Rat | 5 mg/kg (subcutaneous) | Colonic Temperature | Initial ↓ of ~0.3°C, followed by ↑ |
Table 2: Effects on Adipose Tissue and Key Thermogenic Markers
| Compound | Model | Concentration | Primary Outcome | Result | Reference |
| This compound | Brown Fat Cells | 10 μM | Mitochondrial Temperature | Significant Increase | |
| Caffeine | Adipocytes (from stem cells) | 1 mM | UCP1 Protein Abundance | Increased | |
| Capsaicin | Converted Brown Adipocytes | 25 μM | UCP1 mRNA Expression | ~3-fold increase in UCP1/FABP4 ratio | |
| White Adipose Tissue (in vivo) | Dietary | UCP1 Protein Expression | Increased |
Mechanisms of Action and Signaling Pathways
The thermogenic effects of this compound, caffeine, and capsaicin are mediated by distinct yet partially overlapping signaling pathways.
This compound
This compound acts as a non-selective agonist of β-adrenergic receptors (β-ARs). This activation stimulates the downstream cyclic adenosine (B11128) monophosphate (cAMP)-Protein Kinase A (PKA) signaling pathway. In brown adipose tissue, this leads to the phosphorylation of hormone-sensitive lipase (B570770) (HSL), promoting lipolysis and providing fatty acids as fuel for UCP1-mediated thermogenesis. In the liver, this compound's agonism of β2-ARs stimulates glycogenolysis, increasing plasma glucose to support the energy demands of thermogenesis.
Caffeine
Caffeine's primary mechanism for increasing thermogenesis is through the inhibition of phosphodiesterase (PDE) enzymes. PDE is responsible for the degradation of cAMP. By inhibiting PDE, caffeine leads to an accumulation of intracellular cAMP, which in turn enhances the activation of PKA and downstream thermogenic effects, similar to the pathway activated by β-AR agonists. Caffeine is also a non-specific adenosine receptor antagonist, which can contribute to its overall metabolic effects.
Capsaicin
Capsaicin induces thermogenesis through a dual mechanism. Primarily, it activates the TRPV1 channel, a non-selective cation channel, leading to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ activates Ca2+/calmodulin-activated protein kinase II (CaMKII) and AMP-activated protein kinase (AMPK), which in turn stimulate the expression of thermogenic genes like UCP1 and promote the "browning" of white adipose tissue. Additionally, capsaicin can also stimulate the β-adrenergic signaling pathway, further enhancing thermogenesis.
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the thermogenic effects of compounds like this compound, caffeine, and capsaicin.
In Vivo Thermogenesis Study in Mice
Objective: To measure the effect of a test compound on the core body temperature and brown adipose tissue (BAT) temperature in mice.
Materials:
-
Male KM mice (18-22 g)
-
Test compound (this compound, caffeine, or capsaicin) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Oral gavage needles (20-22 gauge).
-
Rectal thermometer with a small animal probe.
-
Implantable temperature transponders (for continuous monitoring) or a thermal imaging camera.
-
Animal scale.
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House mice individually to prevent huddling, which can affect body temperature.
-
Fasting: Fast mice for 4-6 hours before the experiment, with free access to water.
-
Baseline Temperature Measurement: Measure the baseline rectal temperature of each mouse by gently restraining it and inserting a lubricated probe to a depth of 2 cm for 10-15 seconds until a stable reading is obtained. For BAT temperature, use a thermal imaging camera focused on the interscapular region.
-
Compound Administration: Weigh each mouse and calculate the required dose of the test compound. Administer the compound or vehicle control via oral gavage at a volume of approximately 10 mL/kg.
-
Post-Administration Temperature Measurement: Measure rectal and BAT temperature at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) after administration, following the same procedure as the baseline measurement.
-
Data Analysis: Calculate the change in temperature (ΔT) from baseline for each time point. Compare the ΔT between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Western Blot for UCP1 Expression in Adipose Tissue
Objective: To quantify the protein expression of UCP1 in brown or white adipose tissue after treatment with a test compound.
Materials:
-
Adipose tissue samples (BAT or inguinal WAT) from treated and control animals.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against UCP1 (e.g., Abcam ab10983).
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction: Homogenize frozen adipose tissue samples in ice-cold RIPA buffer. Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, avoiding the upper lipid layer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the UCP1 signal to the loading control signal. Compare the relative UCP1 expression between treated and control groups.
cAMP and PKA Activity Assays in Cultured Adipocytes
Objective: To measure the intracellular levels of cAMP and the activity of PKA in adipocytes following treatment with a test compound.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary brown adipocytes).
-
Test compound.
-
cAMP enzyme immunoassay (EIA) kit.
-
PKA kinase activity assay kit.
-
Cell lysis buffer.
-
Plate reader.
Procedure for cAMP Assay:
-
Cell Culture and Treatment: Plate differentiated adipocytes in a multi-well plate. Treat the cells with the test compound or vehicle for the desired time.
-
Cell Lysis: Lyse the cells according to the EIA kit manufacturer's instructions, typically using a lysis buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: Perform the competitive EIA according to the kit protocol. This usually involves incubating the cell lysate with a fixed amount of HRP-labeled cAMP and an anti-cAMP antibody in a pre-coated plate.
-
Data Analysis: Measure the absorbance on a plate reader. Calculate the cAMP concentration in each sample based on a standard curve.
Procedure for PKA Activity Assay:
-
Cell Lysis and Lysate Preparation: Treat and lyse the cells as described above. Prepare the cell lysate according to the PKA activity assay kit's instructions.
-
Kinase Reaction: Add the cell lysate to a microplate pre-coated with a specific PKA substrate. Initiate the phosphorylation reaction by adding ATP.
-
Detection: After stopping the reaction, add a phospho-specific antibody that binds only to the phosphorylated substrate. Then, add an HRP-conjugated secondary antibody.
-
Data Analysis: Add a colorimetric substrate and measure the absorbance on a plate reader. The signal intensity is proportional to the PKA activity in the sample.
Conclusion
This compound, caffeine, and capsaicin all demonstrate thermogenic properties, but through distinct primary mechanisms of action. This compound acts as a direct β-adrenergic agonist, robustly activating the canonical cAMP-PKA pathway. Caffeine functions downstream by inhibiting PDE, thereby amplifying cAMP signaling. Capsaicin introduces a different mechanism by activating the TRPV1 channel and subsequent Ca2+-mediated pathways, though it can also influence adrenergic signaling.
The data presented in this guide highlight the potential of these compounds to modulate metabolic rate and adipose tissue function. For researchers and drug development professionals, understanding these differences is crucial for identifying and optimizing novel therapeutic agents for obesity and metabolic diseases. This compound, as a newly characterized thermogenic compound, warrants further investigation to fully elucidate its therapeutic potential and safety profile in comparison to more established compounds. This guide provides a foundational framework for such comparative studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Fuziline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Fuziline, a compound recognized for its acute toxicity. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. Given the absence of specific, publicly available disposal protocols for this compound, the following guidance is synthesized from general best practices for handling and disposing of highly toxic chemical waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
This compound is classified as acutely toxic if swallowed or inhaled[1]. Therefore, all handling and disposal procedures must be conducted with the utmost caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Key Safety and Handling Precautions
A summary of essential safety measures to be taken when handling this compound is provided in the table below. This information is based on general guidelines for handling hazardous chemicals.
| Precaution Category | Specific Requirement | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[2][3][4] | To prevent skin and eye contact with the hazardous substance. |
| Respiratory protection (e.g., a certified respirator) should be used, especially when handling powders or creating aerosols. | To prevent inhalation of the acutely toxic compound. | |
| Work Area | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize inhalation exposure to hazardous vapors or particles. |
| Spill & Leak Procedures | In case of a spill, evacuate non-essential personnel, ensure adequate ventilation, and wear appropriate PPE before cleanup. | To ensure the safety of laboratory personnel. |
| Contain the spill with inert, absorbent materials (e.g., vermiculite, sand). | To prevent the spread of the hazardous material. | |
| Collect all cleanup materials in a designated, labeled hazardous waste container. | To ensure proper disposal of all contaminated items. |
Step-by-Step Disposal Protocol
The following procedural steps outline a safe and compliant method for the disposal of this compound waste. This protocol is based on general guidelines for hazardous waste management.
-
Waste Segregation:
-
Segregate this compound waste from all other laboratory waste streams.
-
Do not mix this compound waste with incompatible materials.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, leak-proof container with a secure lid.
-
Liquid waste (this compound in solvent) must be collected in a dedicated, properly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Indicate the primary hazard (e.g., "Acutely Toxic").
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general work areas and incompatible chemicals.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste management company to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste transfer and documentation.
-
Do not attempt to dispose of this compound down the drain or in regular trash. The recommended method for disposal is typically incineration at a licensed facility.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a safe, compliant, and environmentally responsible manner.
References
Personal protective equipment for handling Fuziline
Essential Safety and Handling Guide for Fuziline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Adherence to these procedures is critical due to the compound's high acute toxicity.
Hazard Summary
This compound is classified as acutely toxic and is fatal if swallowed or inhaled [1]. All handling procedures must be conducted with the utmost care to prevent exposure.
Personal Protective Equipment (PPE)
All personnel must wear the following minimum PPE when handling this compound. These requirements are based on the GHS precautionary statements for highly toxic compounds.
| Body Part | PPE Requirement | Specifications & Rationale |
| Respiratory | NIOSH-approved Respirator | A full-face respirator with appropriate particulate and organic vapor cartridges is mandatory to prevent inhalation of dust or aerosols. Handling of this compound powder must be done in a certified chemical fume hood or a glove box. |
| Hands | Double Gloving (Chemotherapy-grade Nitrile) | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. Change gloves frequently and immediately if contamination is suspected. |
| Eyes/Face | Safety Goggles & Full-Face Shield | Use tightly sealed chemical safety goggles and a full-face shield to protect against splashes and airborne particles. |
| Body | Chemical-Resistant Gown/Coverall | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner glove. |
| Feet | Closed-toe Shoes & Shoe Covers | Wear chemical-resistant, closed-toe shoes. Disposable shoe covers must be worn and discarded upon exiting the handling area. |
Safe Handling and Operational Plan
1. Preparation and Engineering Controls:
-
All work with this compound must be performed in a designated area within a certified chemical fume hood or a glove box.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Weighing and Reconstitution:
-
Weighing of solid this compound must be done in a containment device such as a glove box or a ventilated balance enclosure.
-
When reconstituting, add the solvent slowly to the this compound powder to avoid generating aerosols.
3. In-Vivo Administration (Rodent Model):
-
For intragastric administration, ensure the animal is properly restrained.
-
Use a gavage needle of the appropriate size for the animal.
-
After administration, monitor the animal for any adverse reactions.
-
All animal handling procedures should be in accordance with approved institutional animal care and use committee (IACUC) protocols.
4. Spill Management:
-
Small Spills (within a fume hood):
-
Decontaminate the area with a suitable deactivating agent or 70% ethanol.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled hazardous waste container using non-sparking tools.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert the institutional Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up the spill without appropriate training and equipment.
-
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), absorbent materials, and empty vials. |
| Place in a dedicated, sealed, and clearly labeled hazardous waste container. | |
| Liquid Waste | Unused this compound solutions and contaminated solvents. |
| Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department. | |
| Sharps Waste | Contaminated needles and syringes. |
| Dispose of in a designated sharps container for hazardous chemical waste. |
Final Disposal: All hazardous waste must be collected and disposed of by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Experimental Protocol: In-Vivo Administration of this compound in a Rodent Model
The following methodology is adapted from a study investigating the metabolic effects of this compound[2].
Objective: To assess the in-vivo effects of this compound following intragastric administration in Sprague-Dawley (SD) rats.
Materials:
-
This compound (FZ)
-
Vehicle (e.g., saline)
-
SD rats
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical equipment (e.g., UPLC-Q/TOF-MS)
Procedure:
-
Animal Preparation:
-
Acclimate SD rats to the experimental conditions for at least one week.
-
Fast the rats overnight before the experiment.
-
-
This compound Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., 15 mg·kg⁻¹).
-
Administer the this compound solution to the rats via intragastric gavage.
-
-
Blood Sampling:
-
Collect blood samples at specified time points after administration (e.g., 0, 10, 20, 30, 40, 60, 90, and 120 minutes).
-
Process the blood samples to separate the plasma or serum.
-
-
Sample Analysis:
-
Deproteinize the plasma/serum samples.
-
Prepare the samples for analysis, which may involve drying under nitrogen and redissolving in a suitable solvent like methanol.
-
Analyze the samples using UPLC-Q/TOF-MS to identify and quantify this compound and its metabolites.
-
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
